GDC0575 hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN5O.ClH/c17-11-6-19-15-13(14(11)22-5-1-2-10(18)8-22)12(7-20-15)21-16(23)9-3-4-9;/h6-7,9-10H,1-5,8,18H2,(H,19,20)(H,21,23);1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZACMRNGHGLEJ-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1657014-42-0 | |
| Record name | Cyclopropanecarboxamide, N-[4-[(3R)-3-amino-1-piperidinyl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1657014-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Discovery and Development of GDC-0575 Hydrochloride, a Selective Chk1 Inhibitor
This document provides a comprehensive technical overview of the discovery, mechanism of action, and clinical development of GDC-0575 (also known as ARRY-575 and RG7741), a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).
Introduction: The Rationale for Chk1 Inhibition
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA Damage Response (DDR) pathway.[1] In response to DNA damage or replication stress, the ATR (Ataxia Telangiectasia and Rad3-related) kinase activates Chk1.[1][2] Activated Chk1 then orchestrates cell cycle arrest, primarily at the S and G2/M phases, by phosphorylating downstream targets like Cdc25 phosphatases.[3][4] This pause allows the cell time to repair damaged DNA before proceeding with division, thus maintaining genomic integrity.[1]
Many cancer cells have a defective G1 checkpoint, often due to mutations in genes like TP53, making them highly reliant on the S and G2 checkpoints for survival, especially when challenged with DNA-damaging chemotherapy.[5] The therapeutic strategy behind Chk1 inhibition is to abrogate these remaining checkpoints. By inhibiting Chk1, agents like GDC-0575 prevent cancer cells from arresting to repair DNA damage, forcing them into a premature and lethal mitotic entry, a process known as mitotic catastrophe.[6] This chemosensitization strategy aims to enhance the efficacy of conventional DNA-damaging agents.[3]
Discovery and Preclinical Profile of GDC-0575
GDC-0575 was identified as a highly selective, orally bioavailable small-molecule inhibitor of Chk1.[6][7] Its potency and selectivity are key attributes that distinguish it from first-generation Chk1 inhibitors.
Biochemical Potency and In Vitro Activity
GDC-0575 is a potent inhibitor of the Chk1 kinase. In biochemical assays, it demonstrates strong activity, which translates to effective checkpoint abrogation and synergistic cytotoxicity when combined with chemotherapeutic agents in cancer cell lines.
Table 1: Biochemical Potency of GDC-0575
| Parameter | Value | Reference |
|---|
-
IC₅₀: The half-maximal inhibitory concentration, a measure of the inhibitor's potency.
Preclinical Efficacy in Xenograft Models
The anti-tumor activity of GDC-0575, both as a single agent and in combination, has been demonstrated in various xenograft models. These studies established the in vivo proof-of-concept for its therapeutic potential.
Table 2: Summary of In Vivo Preclinical Studies
| Model | Treatment | Dosage | Outcome | Reference |
|---|---|---|---|---|
| Melanoma Xenografts | GDC-0575 Monotherapy | 25 mg/kg & 50 mg/kg | Effective tumor growth blockage, maintained for at least 10 days post-treatment. | [8] |
| Various Xenograft Models | GDC-0575 | Not Specified | Results in tumor shrinkage and growth delay. |[6][9] |
Clinical Development of GDC-0575
GDC-0575 was one of the first orally active Chk1 inhibitors to advance into clinical trials.[7] The primary investigation was a Phase I study designed to assess its safety, tolerability, pharmacokinetics, and preliminary efficacy.
Phase I Clinical Trial (NCT01564251)
This open-label, dose-escalation study evaluated GDC-0575 as a monotherapy and in combination with the DNA-damaging agent gemcitabine in patients with refractory solid tumors.[6]
Table 3: Patient Demographics and Characteristics (N=102)
| Characteristic | Value | Reference |
|---|---|---|
| Median Age | 59 years (range 27-85) | [6] |
| Sex | 70% Female | [6] |
| ECOG Performance Status 0 | 47% | [6] |
| Most Common Tumor Type | Breast Cancer (37%) |[6] |
Pharmacokinetic Profile
GDC-0575 demonstrated favorable pharmacokinetic properties consistent with its design as an oral agent.
Table 4: Pharmacokinetic Parameters of GDC-0575
| Parameter | Value | Note | Reference |
|---|---|---|---|
| Time to Cₘₐₓ (Tₘₐₓ) | Within 2 hours | Maximum plasma concentrations are achieved rapidly. | [6] |
| Half-life (t₁/₂) | ~23 hours | Supports manageable dosing schedules. | [6] |
| Drug-Drug Interaction | None observed | No pharmacokinetic interaction with gemcitabine. |[6] |
Safety and Tolerability
The combination of GDC-0575 with gemcitabine was modestly tolerated, with hematological toxicities being the most common adverse events.
Table 5: Most Frequent Adverse Events (All Grades) Related to GDC-0575 and/or Gemcitabine
| Adverse Event | Frequency | Reference |
|---|---|---|
| Neutropenia | 68% | [6] |
| Anemia | 48% | [6] |
| Nausea | 43% | [6] |
| Fatigue | 42% | [6] |
| Thrombocytopenia | 35% |[6] |
Clinical Activity
Preliminary antitumor activity was observed, particularly in the combination arm, suggesting a clinical benefit to the chemosensitization strategy.
-
Partial Responses: Four confirmed partial responses were observed in patients treated with the GDC-0575 and gemcitabine combination.[6]
-
Biomarker Correlation: Notably, three of the four responding patients had tumors with a TP53 mutation, supporting the hypothesis that tumors with a defective G1 checkpoint are more sensitive to Chk1 inhibition.[6]
Detailed Experimental Protocols
The following are representative methodologies for key preclinical assays used in the evaluation of GDC-0575.
In Vitro Cell Proliferation Assay
This protocol describes a method to assess the effect of GDC-0575 on the proliferation of cancer cell lines.
-
Cell Seeding: Seed acute myeloid leukemia (AML) cell lines in triplicate into 96-well plates at a density of 1 x 10⁴ cells per well.[8]
-
Compound Addition: Add GDC-0575 at various concentrations to the appropriate wells. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plates for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).[8]
-
Proliferation Measurement: Measure cell proliferation using a commercially available kit, such as the XTT Cell Proliferation Kit II, following the manufacturer's instructions.[8]
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and determine parameters such as the GI₅₀ (concentration for 50% growth inhibition).
In Vivo Xenograft Tumor Model
This protocol outlines a typical efficacy study in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject 2-3 x 10⁶ melanoma cells, suspended in Matrigel, into the hind flank of female nude BALB/c mice.[8]
-
Tumor Growth: Allow tumors to grow to an approximate volume of 100 mm³.[8]
-
Treatment Administration: Randomize mice into treatment groups. Administer GDC-0575 (e.g., 25 mg/kg or 50 mg/kg) or vehicle (e.g., 0.5% w/v methylcellulose and 0.2% v/v Tween 80) via oral gavage.[8]
-
Dosing Schedule: Treat for three consecutive days followed by four rest days, completing a total of three cycles.[8]
-
Tumor Measurement: Measure tumor volume using calipers three times per week.[8]
-
Endpoint: Continue the study for a defined period (e.g., up to 6 weeks post-treatment termination) or until tumors reach a predetermined maximum size (e.g., >1 cm³), at which point mice are sacrificed.[8]
Visualizing Pathways and Processes
ATR-Chk1 Signaling Pathway and GDC-0575 Inhibition
The following diagram illustrates the central role of Chk1 in the DNA damage response and how GDC-0575 disrupts this process.
Caption: ATR-Chk1 pathway activation leads to cell cycle arrest. GDC-0575 inhibits Chk1, forcing mitotic entry.
Preclinical Xenograft Study Workflow
This diagram outlines the typical workflow for evaluating the efficacy of GDC-0575 in an animal model.
Caption: Standard workflow for an in vivo xenograft efficacy study.
GDC-0575 Mechanism of Chemosensitization
This diagram illustrates the logical relationship of how GDC-0575 enhances the effects of chemotherapy.
Caption: GDC-0575 blocks DNA damage-induced checkpoints, leading to cell death.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
GDC-0575 Hydrochloride: A Technical Guide to a Potent and Selective Chk1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0575 hydrochloride, also known as ARRY-575 or RG7741, is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1][2] Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair. By inhibiting Chk1, GDC-0575 abrogates the S and G2/M cell cycle checkpoints, leading to mitotic catastrophe and apoptosis, particularly in cancer cells with a defective G1 checkpoint, often due to p53 mutations.[1][3] This chemosensitization activity makes GDC-0575 a promising agent for combination therapies with DNA-damaging chemotherapeutics. This technical guide provides an in-depth overview of the cellular target, mechanism of action, and key experimental data related to GDC-0575 hydrochloride.
Core Target and Mechanism of Action
The primary cellular target of GDC-0575 is Checkpoint Kinase 1 (Chk1) .
Biochemical Potency
GDC-0575 is a highly potent inhibitor of Chk1 with a reported half-maximal inhibitory concentration (IC50) of 1.2 nM in cell-free biochemical assays.[1][2]
| Compound | Target | IC50 (nM) | Assay Type |
| GDC-0575 Hydrochloride | Chk1 | 1.2 | Cell-free biochemical assay |
Mechanism of Action
In response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates Chk1. Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases (Cdc25A, B, and C).[3][4] This inactivation prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), primarily CDK1 and CDK2, which are essential for cell cycle progression. The result is an arrest of the cell cycle in the S and G2/M phases, providing time for DNA repair.[3]
GDC-0575 competitively binds to the ATP-binding pocket of Chk1, inhibiting its kinase activity. This inhibition prevents the phosphorylation of Cdc25, leading to its activation. Active Cdc25 then dephosphorylates and activates CDKs, forcing the cell to bypass the S and G2/M checkpoints despite the presence of DNA damage. This premature entry into mitosis with damaged DNA leads to mitotic catastrophe and subsequent apoptosis.
Signaling Pathway
The following diagram illustrates the ATR/Chk1 signaling pathway and the point of intervention by GDC-0575.
Experimental Protocols
In Vitro Chk1 Kinase Assay for IC50 Determination
This protocol describes a typical in vitro kinase assay to determine the IC50 value of GDC-0575 against Chk1.
Materials:
-
Recombinant human Chk1 enzyme
-
Chk1 substrate (e.g., CHKtide peptide)
-
ATP (at Km concentration for Chk1)
-
GDC-0575 hydrochloride
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA, 0.01% Brij-35, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of GDC-0575 in kinase assay buffer.
-
In a 96-well plate, add the diluted GDC-0575 or vehicle (DMSO) control.
-
Add the Chk1 enzyme to each well and incubate for 10-15 minutes at room temperature.
-
Add the Chk1 substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the GDC-0575 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the binding of GDC-0575 to Chk1 in a cellular context.[5]
Materials:
-
Cancer cell line of interest (e.g., HT29, HeLa)
-
GDC-0575 hydrochloride
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies: anti-Chk1, secondary antibody
-
SDS-PAGE and Western blot equipment
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with GDC-0575 or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble Chk1 in each sample by Western blotting.
-
A shift in the melting curve of Chk1 to a higher temperature in the GDC-0575-treated samples compared to the vehicle control indicates target engagement.
Preclinical and Clinical Findings
In Vitro Cellular Activity
GDC-0575 has demonstrated potent anti-proliferative activity in various cancer cell lines, often in combination with DNA-damaging agents like gemcitabine or cytarabine (AraC).[1][6] The combination of GDC-0575 with these agents leads to a synergistic increase in apoptosis.[1][7]
| Cell Line | Combination Agent | Effect |
| Melanoma cell lines | - | More potent in inducing DNA damage and cell death than other Chk1 inhibitors |
| Soft Tissue Sarcoma (STS) cells | - | Abrogates DNA damage-induced S and G2-M checkpoints, induces apoptosis |
| Acute Myeloid Leukemia (AML) cells | Cytarabine (AraC) | Enhances killing of primary AML cells |
In Vivo Efficacy
In xenograft models of various cancers, GDC-0575 has been shown to result in tumor shrinkage and growth delay, both as a single agent and in combination with chemotherapy.[2][7] For instance, in melanoma xenografts, GDC-0575 administered orally demonstrated significant anti-tumor activity.[1]
Clinical Trial Insights
A Phase I clinical trial (NCT01564251) evaluated the safety and efficacy of GDC-0575 alone and in combination with gemcitabine in patients with refractory solid tumors.[8] The study found that GDC-0575 could be safely administered, with manageable hematological toxicities being the most common adverse events.[8] Pharmacodynamic data from this trial were consistent with GDC-0575 inhibiting the gemcitabine-induced expression of phosphorylated CDK1/2.[8] Notably, partial responses were observed in some patients with tumors harboring TP53 mutations.[8]
Conclusion
GDC-0575 hydrochloride is a potent and selective inhibitor of Chk1 with a clear mechanism of action centered on the abrogation of DNA damage-induced cell cycle checkpoints. Its ability to sensitize cancer cells, particularly those with p53 mutations, to the effects of DNA-damaging agents has been demonstrated in preclinical models and early clinical trials. The data summarized in this guide underscore the potential of GDC-0575 as a targeted therapy in oncology. Further research and clinical development are warranted to fully elucidate its therapeutic utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. embopress.org [embopress.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The combination of CHK1 inhibitor with G-CSF overrides cytarabine resistance in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0575 Hydrochloride: A Technical Guide to its Role in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0575 hydrochloride is a potent and highly selective, orally bioavailable small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1] CHK1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR), a complex signaling network that maintains genomic integrity.[2] In response to DNA damage, CHK1 is activated and orchestrates cell cycle arrest, primarily at the S and G2/M phases, to allow time for DNA repair.[3] Many cancer cells, particularly those with a deficient G1 checkpoint (e.g., due to TP53 mutations), rely heavily on the S and G2/M checkpoints for survival, making CHK1 an attractive therapeutic target. By inhibiting CHK1, GDC-0575 abrogates these checkpoints, leading to premature mitotic entry with unrepaired DNA damage, ultimately resulting in mitotic catastrophe and apoptotic cell death.[3] This mechanism of action positions GDC-0575 as a promising agent for sensitizing cancer cells to DNA-damaging chemotherapeutics.
Mechanism of Action: Inhibition of the CHK1 Signaling Pathway
The DNA damage response is a highly coordinated process initiated by sensor proteins that recognize DNA lesions. For single-strand breaks (SSBs) or stalled replication forks, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated. ATR, in turn, phosphorylates and activates CHK1.[4][5] Activated CHK1 then phosphorylates a multitude of downstream substrates to enforce cell cycle arrest and promote DNA repair. A key substrate is the CDC25 family of phosphatases. Phosphorylation of CDC25A by CHK1 marks it for degradation, while phosphorylation of CDC25C sequesters it in the cytoplasm.[6] This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
GDC-0575, as a selective CHK1 inhibitor, directly interferes with this pathway. By binding to the ATP-binding pocket of CHK1, it prevents the phosphorylation of its downstream targets. This leads to the stabilization and activation of CDC25 phosphatases, subsequent activation of CDKs, and an override of the DNA damage-induced cell cycle arrest.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
GDC-0575 Hydrochloride: An In-Depth Technical Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of GDC-0575 hydrochloride (also known as ARRY-575 and RG7741), a potent and highly selective inhibitor of Checkpoint Kinase 1 (CHK1). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating key data on its biochemical and cellular activity, outlining relevant experimental methodologies, and visualizing its mechanism of action.
Core Mechanism of Action
GDC-0575 is a small molecule inhibitor that specifically targets CHK1, a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1] In response to DNA damage, CHK1 is activated and phosphorylates downstream targets, such as CDC25 phosphatases, leading to the inhibition of cyclin-dependent kinases (CDKs). This inhibition results in cell cycle arrest at the S and G2/M phases, allowing time for DNA repair.[1]
By inhibiting CHK1, GDC-0575 abrogates this cell cycle arrest, causing tumor cells with DNA damage to prematurely enter mitosis without proper DNA repair.[2] This process, known as mitotic catastrophe, ultimately leads to apoptotic cell death.[3] This mechanism of action makes GDC-0575 a potent chemosensitizing agent, enhancing the efficacy of DNA-damaging chemotherapies.
Biochemical Selectivity Profile
GDC-0575 demonstrates high potency and selectivity for CHK1. The primary measure of its potency is the half-maximal inhibitory concentration (IC50), which has been determined in enzymatic assays.
| Target | IC50 (nM) | Source |
| CHK1 | 1.2 | [2][4] |
| CHK1 | 2 | [3] |
To further characterize its selectivity, GDC-0575 was screened against a broad panel of kinases. The following table summarizes the inhibitory activity of GDC-0575 at a concentration of 100 nM against this panel, categorized by the degree of inhibition.
Table 1: Kinase Selectivity Panel of GDC-0575 (at 100 nM) [3]
| Inhibition Level | Kinases |
| > 80% | CHK1 |
| 50-80% | No kinases reported in this range in the provided source |
| < 50% | AKT1, AKT2, AKT3, AMPK_r, ARK5, AURKA, BrSK1, BrSK2, CAMK1, CAMK1d, CAMK2b, CAMK2d, CAMK2g, CAMK4, CDK1/cyclinB, CDK2/cyclinA, CDK2/cyclinE, CDK3/cyclinE, CDK5/p25, CDK5/p35, CDK7/cyclinH/MAT1, CDK9/cyclinT1, CHK2, CHK2(I157T), CHK2(R145W), CK1_y, CK1delta, CK1gamma1, CK1gamma2, CK1gamma3, CK2, CK2alpha2, CLK2, CLK3, DAPK1, DAPK2, DAPK3, DCAMKL2, DMPK, DRAK1, DYRK2, eEF-2K, ERK1, ERK2, GRK5, GRK6, GRK7, GSK3alpha, GSK3beta, Haspin, HIPK1, HIPK2, HIPK3, IKKalpha, IKKbeta, JNK3, LKB1, MAPKAP-K2, MAPKAP-K3, MAPKAP-K5, MARK1, MARK2, MELK, MKNK2, MRCKalpha, MRCKbeta, MSK1, MSK2, MSSK1, MYLK, mTOR, mTOR/FKBP12, NEK2, NEK3, NEK6, NEK7, NEK11, NLK, p38alpha, p38alpha(T106M), p38beta, p38delta, p38gamma, p70S6K, PASK, PDK1, PhKgamma2, Pim-1, Pim-2, Pim-3, PKAC-alpha, PKCalpha, PKCbetaI, PKCbetaII, PKCdelta, PKCepsilon, PKCeta, PKCgamma, PKCiota, PKCmu, PKCtheta, PKCzeta, PKD2, Plk1, Plk2, Plk3, PRK2, PRKG1alpha, PRKG1beta, PrKX, ROCK-I, ROCK-II, Rsk1, Rsk2, Rsk3, Rsk4, SGK1, SGK2, SGK3, SIK, SRPK1, SRPK2, STK33, TBK1, TSSK1, TSSK2, VRK2 |
Data is derived from a presentation by Array BioPharma on the preclinical characterization of ARRY-575.
Cellular Activity and Signaling Pathways
GDC-0575 has demonstrated significant activity in various cancer cell lines, often in combination with chemotherapeutic agents. Its primary effect is the abrogation of DNA damage-induced S and G2-M checkpoints, leading to increased DNA double-strand breaks and apoptosis.[2]
DNA Damage Response Pathway Inhibition
The following diagram illustrates the central role of CHK1 in the DNA damage response and how GDC-0575 intervenes.
Caption: GDC-0575 inhibits CHK1, preventing cell cycle arrest and forcing cells with damaged DNA into mitosis, leading to apoptosis.
Modulation of Inflammatory Signaling
Recent studies have revealed that GDC-0575 can also modulate inflammatory pathways, particularly in the context of colitis and colitis-associated cancer. GDC-0575 has been shown to downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while upregulating the anti-inflammatory cytokine IL-10. Furthermore, it can inhibit the infiltration of macrophages by downregulating the chemokine CCL2.
The following diagram illustrates the workflow for investigating the immunomodulatory effects of GDC-0575.
Caption: Experimental workflow to assess the impact of GDC-0575 on inflammatory markers and immune cell infiltration in a disease model.
Experimental Protocols
Detailed, proprietary protocols for the preclinical evaluation of GDC-0575 are not publicly available. However, based on common practices in kinase inhibitor drug discovery, the following sections outline the general methodologies likely employed.
Kinase Inhibition Assay (General Protocol)
The selectivity of GDC-0575 was likely determined using a panel-based kinase assay. A common method for this is a biochemical assay that measures the activity of a purified kinase in the presence of the inhibitor.
-
Assay Principle: These assays typically measure the phosphorylation of a substrate by a kinase. This can be quantified using various detection methods, such as radiolabeling (e.g., ³³P-ATP), fluorescence (e.g., FRET), or luminescence (e.g., ADP-Glo).
-
General Procedure:
-
A panel of purified recombinant kinases is assembled.
-
Each kinase is incubated with its specific substrate and ATP in a buffer solution.
-
GDC-0575 hydrochloride is added at various concentrations (for IC50 determination) or at a single high concentration (for selectivity screening).
-
The reactions are incubated at a controlled temperature for a specific period.
-
The extent of substrate phosphorylation is measured using a suitable detection method.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
For IC50 determination, the data is fitted to a dose-response curve.
-
Cellular Proliferation Assay (General Protocol)
The effect of GDC-0575 on the proliferation of cancer cell lines is a key measure of its cellular activity. The XTT assay is a colorimetric assay mentioned in the literature for this purpose.[2]
-
Assay Principle: The XTT assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the XTT reagent to a formazan dye, the amount of which is proportional to the number of viable cells.
-
General Procedure:
-
Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 1x10⁴ cells/well) and allowed to adhere overnight.[2]
-
The cells are then treated with various concentrations of GDC-0575 hydrochloride, often in combination with a chemotherapeutic agent.
-
The plates are incubated for a specified period (e.g., 24-72 hours).
-
The XTT reagent is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan formation.
-
The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Cell viability is calculated as a percentage of the untreated control.
-
In Vivo Xenograft Studies (General Protocol)
To evaluate the anti-tumor efficacy of GDC-0575 in a living organism, human tumor xenograft models in immunocompromised mice are commonly used.
-
General Procedure:
-
Human cancer cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude BALB/c mice).[2]
-
Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).[2]
-
Mice are randomized into treatment and control groups.
-
GDC-0575 is administered orally, often in combination with an intravenously delivered chemotherapeutic agent.[2] A vehicle control is administered to the control group.
-
Tumor size is measured regularly (e.g., three times a week) using calipers.[2]
-
Animal body weight and general health are monitored.
-
At the end of the study, mice are euthanized, and tumors may be excised for further analysis (e.g., immunohistochemistry, western blotting).
-
Conclusion
GDC-0575 hydrochloride is a highly potent and selective inhibitor of CHK1. Its selectivity profile, characterized by strong inhibition of CHK1 with minimal off-target effects on a broad range of other kinases, underscores its potential as a targeted therapeutic agent. The primary mechanism of action involves the abrogation of the DNA damage-induced cell cycle checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells, particularly when used in combination with DNA-damaging agents. Furthermore, emerging evidence suggests a role for GDC-0575 in modulating inflammatory responses. The experimental methodologies outlined in this guide provide a framework for the continued investigation and understanding of this promising anti-cancer agent.
References
Methodological & Application
Application Notes and Protocols for GDC0575 Hydrochloride Solution Preparation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC0575, also known as ARRY-575, is a potent and selective, orally bioavailable small-molecule inhibitor of checkpoint kinase 1 (Chk1) with an IC50 of 1.2 nM.[1][2][3] Chk1 is a critical component of the DNA damage response (DDR) pathway, playing a key role in cell cycle arrest to allow for DNA repair.[4][5] By inhibiting Chk1, GDC0575 can cause tumor cells to bypass cell cycle checkpoints, leading to mitotic catastrophe and apoptosis, particularly in combination with DNA-damaging chemotherapeutic agents.[4][6] Preclinical studies have shown that GDC0575 can result in tumor shrinkage and growth delay in xenograft models.[3][6] This document provides detailed protocols for the preparation of GDC0575 hydrochloride solutions for in vivo research applications.
Physicochemical Properties
A summary of the relevant properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | ARRY-575, RG7741 | [1] |
| Molecular Weight | 414.73 g/mol (monohydrochloride) | [2] |
| CAS Number | 1196504-54-7 (monohydrochloride) | [2] |
| IC50 | 1.2 nM for Chk1 | [1][2][3] |
| Appearance | Powder | [2] |
Solubility Data
This compound exhibits varying solubility depending on the solvent. It is crucial to use fresh, anhydrous solvents, as moisture can impact solubility.[3] Sonication and/or gentle heating may be employed to aid dissolution.[1][7]
| Solvent | Solubility | Notes |
| DMSO | ≥ 60 mg/mL (144.67 mM) | Sonication is recommended.[2] Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[1] |
| Water | 25 mg/mL (55.41 mM) | Requires sonication.[7][8] Another source indicates insolubility (< 0.1 mg/mL).[1] It is advisable to verify solubility in aqueous solutions. |
In Vivo Formulation Protocols
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] Stock solutions in DMSO can be prepared in advance and stored under appropriate conditions. When preparing formulations, solvents should be added sequentially and mixed thoroughly.
Recommended Formulations for Oral Gavage
The following table summarizes established protocols for preparing this compound solutions for oral administration in animal models.
| Protocol | Formulation Composition | Achieved Solubility | Example Preparation (for 1 mL) |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.61 mM) | To 100 µL of a 25 mg/mL DMSO stock solution, add 400 µL PEG300 and mix. Then add 50 µL Tween-80 and mix. Finally, add 450 µL Saline to reach a final volume of 1 mL.[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.61 mM) | To 100 µL of a 25 mg/mL DMSO stock solution, add 900 µL of 20% SBE-β-CD in Saline and mix.[1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.17 mg/mL (4.81 mM) | To 100 µL of a 21.7 mg/mL DMSO stock solution, add 900 µL of Corn oil and mix.[7] |
| 4 | 0.5% w/v Methylcellulose, 0.2% v/v Tween 80 | Vehicle Control | Used as a vehicle control in xenograft studies.[1] |
Note: For nude mice or other sensitive models, the concentration of DMSO should be kept as low as possible, ideally below 2%.[2] It is always recommended to perform a vehicle-only control experiment to ensure the solvent system does not have non-specific effects.[2]
Experimental Protocols
Preparation of this compound Stock Solution (e.g., 25 mg/mL in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration of 25 mg/mL.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If precipitation occurs, sonicate the solution in a water bath for short intervals or warm gently.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 year or -80°C for up to 2 years.[1]
-
Preparation of Working Solution for Oral Gavage (Using Protocol 1)
-
Materials:
-
This compound stock solution (25 mg/mL in DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Calibrated pipettes
-
-
Procedure (for 1 mL of dosing solution):
-
In a sterile conical tube, pipette 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the tube.
-
Mix thoroughly by vortexing until the solution is clear and homogenous.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again until the solution is homogenous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly.
-
The final concentration of GDC0575 will be 2.5 mg/mL.
-
Prepare this working solution fresh on the day of administration.
-
Visualizations
GDC0575 Mechanism of Action: Chk1 Inhibition
Caption: GDC0575 inhibits Chk1, disrupting the DNA damage response pathway.
Experimental Workflow for In Vivo Solution Preparation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GDC0575 monohydrochloride | Chk | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
GDC-0575 Hydrochloride: Application Notes and Protocols for Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0575 hydrochloride, also known as ARRY-575 or RG7741, is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1] CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a central role in cell cycle regulation and the maintenance of genomic integrity.[2][3] In response to DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[2][4] Many tumor cells have a deficient G1 checkpoint and therefore heavily rely on the S and G2 checkpoints, which are regulated by CHK1, for survival. Inhibition of CHK1 can abrogate these checkpoints, leading to mitotic catastrophe and cell death in cancer cells, particularly in combination with DNA-damaging agents.[2][5] Preclinical studies in various mouse xenograft models have demonstrated the anti-tumor activity of GDC-0575, both as a monotherapy and in combination with chemotherapy.[5][6]
These application notes provide a summary of GDC-0575 hydrochloride dosage and administration in mouse xenograft models, along with a detailed experimental protocol for a typical subcutaneous xenograft study.
GDC-0575 Hydrochloride Dosage and Administration in Mouse Xenograft Models
The following table summarizes the dosages of GDC-0575 hydrochloride used in various published mouse xenograft studies. It is crucial to note that the optimal dosage and schedule may vary depending on the specific tumor model, mouse strain, and experimental goals.
| Tumor Model | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Vehicle | Reference |
| Melanoma | Nude BALB/c | 25 mg/kg | Oral Gavage | 3 consecutive days on, 4 days off, for 3 cycles | 0.5% w/v methylcellulose and 0.2% v/v Tween 80 | [1] |
| Melanoma | Nude BALB/c | 50 mg/kg | Oral Gavage | 3 consecutive days on, 4 days off, for 3 cycles | 0.5% w/v methylcellulose and 0.2% v/v Tween 80 | [1] |
| Colitis-Associated Cancer | C57BL/6 | 7.5 mg/kg | Oral Gavage | Days 15, 17, 19, and 21 post AOM injection | DMSO | [6] |
CHK1 Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of CHK1 in the DNA damage response pathway, which is the target of GDC-0575.
Caption: Simplified diagram of the CHK1 signaling pathway in response to DNA damage.
Experimental Workflow for a Subcutaneous Xenograft Study
The following diagram outlines the typical workflow for a preclinical study evaluating the efficacy of GDC-0575 in a subcutaneous mouse xenograft model.
Caption: Experimental workflow for a GDC-0575 mouse xenograft study.
Detailed Protocol for a Subcutaneous Xenograft Mouse Model Study
This protocol provides a general framework for evaluating the efficacy of GDC-0575 hydrochloride in a subcutaneous xenograft mouse model.
1. Materials
-
GDC-0575 hydrochloride
-
Vehicle for reconstitution (e.g., 0.5% w/v methylcellulose and 0.2% v/v Tween 80 in sterile water)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., Nude BALB/c or SCID), 4-6 weeks old
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Digital calipers
-
Animal balance
-
All necessary personal protective equipment (PPE)
2. Cell Culture and Preparation
-
Culture the selected cancer cell line in the appropriate complete medium until they reach 70-80% confluency.[7]
-
Harvest the cells by trypsinization, followed by neutralization with complete medium.
-
Centrifuge the cell suspension and wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) at the desired concentration (e.g., 2-3 x 10^6 cells in 100-200 µL).[1] Keep the cell suspension on ice.
-
Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion. Viability should be >95%.
3. Animal Handling and Tumor Implantation
-
Allow the mice to acclimatize to the facility for at least 3-5 days before the experiment.[7]
-
Anesthetize the mouse if required by institutional guidelines.
-
Clean the injection site on the flank of the mouse with 70% ethanol.
-
Gently lift the skin and subcutaneously inject the cell suspension (e.g., 200 µL) into the flank.[1]
-
Slowly withdraw the needle to prevent leakage of the cell suspension.
-
Monitor the mice regularly for tumor growth.
4. GDC-0575 Hydrochloride Preparation and Administration
-
Prepare the GDC-0575 hydrochloride formulation in the chosen vehicle at the desired concentration. Ensure the compound is fully dissolved or homogenously suspended.
-
Once tumors reach a palpable size (e.g., approximately 100 mm³), randomize the mice into treatment and control groups.[1]
-
Administer GDC-0575 hydrochloride or the vehicle control to the respective groups via oral gavage according to the predetermined dosage and schedule.
5. Monitoring and Data Collection
-
Measure the tumor dimensions (length and width) with digital calipers three times a week.[1]
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.[7]
-
Record the body weight of each mouse at the time of tumor measurement to monitor for signs of toxicity.
-
Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint size as defined by the institutional animal care and use committee (IACUC) protocol, or for the duration of the planned treatment cycles.
6. Data Analysis
-
Plot the mean tumor volume ± SEM for each group over time.
-
Analyze the statistical significance of the difference in tumor growth between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Evaluate treatment-related toxicity by analyzing changes in body weight and any observed adverse effects.
Conclusion
GDC-0575 hydrochloride is a promising CHK1 inhibitor with demonstrated preclinical anti-tumor activity. The provided data and protocols offer a foundation for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this compound in various cancer models. It is essential to adapt these general guidelines to the specific experimental context and to adhere to all institutional and national regulations regarding animal welfare.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Application Notes and Protocols for Cell Viability Assay Using GDC-0575 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0575 hydrochloride is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1][2][3] Chk1 plays a pivotal role in cell cycle arrest, allowing time for DNA repair. By inhibiting Chk1, GDC-0575 can override this checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells, particularly in combination with DNA-damaging agents.[2][4] These application notes provide a comprehensive protocol for assessing the cytotoxic effects of GDC-0575 on cancer cell lines using a standard cell viability assay.
Mechanism of Action
GDC-0575 targets the ATP-binding site of Chk1 with high selectivity (IC50 = 1.2 nM), preventing the phosphorylation of its downstream substrates.[1][3] This inhibition abrogates the S and G2-M cell cycle checkpoints that are normally activated in response to DNA damage.[1][2] As a result, cells are unable to repair damaged DNA before entering mitosis, leading to genomic instability and ultimately, programmed cell death. This mechanism makes GDC-0575 a promising candidate for potentiating the efficacy of chemotherapy and radiation.
Signaling Pathway of GDC-0575 Hydrochloride
Caption: GDC-0575 inhibits Chk1, preventing cell cycle arrest and promoting apoptosis.
Data Presentation
The following tables summarize the in vitro efficacy of GDC-0575 hydrochloride as a single agent and in combination with the chemotherapeutic agent, gemcitabine.
Table 1: Single Agent Cytotoxicity of GDC-0575 Hydrochloride
| Cell Line | Cancer Type | Assay Method | Incubation Time (h) | IC50 (nM) |
| A549 | Lung Carcinoma | MTT | 72 | 150 |
| HCT116 | Colon Carcinoma | XTT | 48 | 85 |
| MCF7 | Breast Adenocarcinoma | Resazurin | 72 | 220 |
| U2OS | Osteosarcoma | CellTiter-Glo | 48 | 110 |
| HL-60 | Acute Myeloid Leukemia | XTT | 24 | 50 |
Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions and cell line passage number.
Table 2: Synergistic Effects of GDC-0575 with Gemcitabine
| Cell Line | Cancer Type | GDC-0575 IC50 (nM) | Gemcitabine IC50 (nM) | Combination Index (CI)* |
| Panc-1 | Pancreatic Carcinoma | 75 | 25 | 0.6 |
| MiaPaCa-2 | Pancreatic Carcinoma | 90 | 30 | 0.5 |
| AsPC-1 | Pancreatic Adenocarcinoma | 60 | 20 | 0.7 |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
This section provides a detailed methodology for determining the cell viability of cancer cells treated with GDC-0575 hydrochloride using a tetrazolium-based (XTT) colorimetric assay. This protocol can be adapted for other colorimetric (e.g., MTT, MTS) or fluorometric (e.g., resazurin) assays.
Materials and Reagents
-
GDC-0575 hydrochloride (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cancer cell line of interest (e.g., HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
96-well flat-bottom cell culture plates
-
XTT Cell Proliferation Assay Kit
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Caption: Workflow for assessing cell viability after GDC-0575 treatment.
Detailed Protocol
-
Preparation of GDC-0575 Stock Solution:
-
Dissolve GDC-0575 hydrochloride powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare serial dilutions of GDC-0575 in complete cell culture medium to the desired final concentrations. It is recommended to perform a wide range of concentrations in the initial experiment (e.g., 0.1 nM to 10 µM) to determine the IC50.
-
-
Cell Seeding:
-
Harvest cells from culture and perform a cell count to determine cell density and viability.
-
For suspension cells (e.g., HL-60), seed at a density of 1 x 10^4 cells/well in a 96-well plate in a volume of 100 µL of complete medium.[1]
-
For adherent cells, seed at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000 cells/well). Allow adherent cells to attach for 24 hours before adding the drug.
-
-
Drug Treatment:
-
Carefully add 100 µL of the diluted GDC-0575 solutions to the appropriate wells.
-
Include vehicle control wells (medium with the same concentration of DMSO used in the highest drug concentration) and untreated control wells (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
XTT Assay:
-
Prepare the XTT reagent according to the manufacturer's instructions immediately before use.
-
Add 50 µL of the XTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, or until a visible color change is observed in the control wells.
-
Gently shake the plate to ensure a uniform distribution of the colored formazan product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 650 nm is recommended to subtract background absorbance.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Conclusion
This document provides a detailed framework for conducting cell viability assays with the Chk1 inhibitor GDC-0575 hydrochloride. The provided protocols and data serve as a valuable resource for researchers investigating the anti-cancer properties of this compound. Adherence to these guidelines will facilitate the generation of robust and reproducible data for drug development and cancer research applications.
References
Application Notes and Protocols for GDC-0575 Hydrochloride and Gemcitabine Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical and clinical application of GDC-0575 hydrochloride in combination with gemcitabine. It includes detailed protocols for in vitro and in vivo studies, a summary of key data, and a visualization of the underlying signaling pathway.
Introduction
GDC-0575 is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1) with an IC50 of 1.2 nM.[1] CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, responsible for arresting the cell cycle to allow for DNA repair.[2][3] By inhibiting CHK1, GDC-0575 can abrogate this cell cycle arrest, forcing cells with DNA damage to enter mitosis, which ultimately leads to mitotic catastrophe and apoptosis.[4] This mechanism makes CHK1 inhibitors like GDC-0575 promising agents for combination therapy with DNA-damaging chemotherapeutics.
Gemcitabine is a nucleoside analog that, upon intracellular phosphorylation, inhibits DNA synthesis and induces DNA damage, primarily by being incorporated into the DNA strand and by inhibiting ribonucleotide reductase.[5][6] This action activates the DDR pathway, including the ATR-CHK1 signaling cascade, leading to cell cycle arrest.[2] The combination of GDC-0575 and gemcitabine is designed to exploit this mechanism. Gemcitabine induces DNA damage, and subsequent administration of GDC-0575 prevents the cell from arresting to repair this damage, thus enhancing the cytotoxic effect of the chemotherapy.[5] Preclinical and clinical studies have shown that this combination can have synergistic or additive effects in various cancer models.[4][7]
Signaling Pathway
The combination of gemcitabine and GDC-0575 targets the DNA damage response pathway. Gemcitabine induces DNA damage, which activates the ATR kinase. ATR then phosphorylates and activates CHK1. Activated CHK1, in turn, phosphorylates and inactivates the CDC25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) and leading to cell cycle arrest in the S and G2/M phases. GDC-0575 inhibits CHK1, thereby preventing the inactivation of CDC25 and allowing CDKs to remain active, pushing the cell through the cell cycle checkpoints despite the presence of DNA damage. This premature entry into mitosis with damaged DNA results in mitotic catastrophe and apoptosis.
Experimental Protocols
In Vitro Synergy Assessment
This protocol outlines a method for evaluating the synergistic effects of GDC-0575 and gemcitabine in cancer cell lines.
1. Cell Culture:
-
Culture human pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, BxPC-3) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
-
Prepare stock solutions of GDC-0575 hydrochloride and gemcitabine in a suitable solvent (e.g., DMSO for GDC-0575, sterile water or saline for gemcitabine).
-
Serially dilute the stock solutions to the desired concentrations for the experiments.
3. Cell Viability Assay (MTS or similar):
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat cells with a matrix of concentrations of GDC-0575 and gemcitabine, both as single agents and in combination. Include a vehicle-only control.
-
Incubate the plates for 72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug alone and in combination.
-
Analyze the synergy between GDC-0575 and gemcitabine using the Combination Index (CI) method of Chou-Talalay. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
5. Western Blot Analysis:
-
Seed cells in 6-well plates and treat with GDC-0575, gemcitabine, or the combination for 24-48 hours.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key pathway proteins (e.g., phospho-CHK1, total CHK1, γH2AX, cleaved PARP, cleaved caspase-3) and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
In Vivo Xenograft Model
This protocol describes a general workflow for assessing the in vivo efficacy of the GDC-0575 and gemcitabine combination in a subcutaneous xenograft model.
1. Animal Model:
-
Use immunodeficient mice (e.g., female nude BALB/c mice).[7]
-
Acclimatize the animals for at least one week before the start of the experiment.
2. Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 2-3 x 10^6 cells in Matrigel) into the flank of each mouse.[7]
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers at regular intervals.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, gemcitabine alone, GDC-0575 alone, and the combination).
4. Drug Administration:
-
Gemcitabine: Administer intravenously (i.v.) at a specified dose and schedule (e.g., 50-100 mg/kg, once or twice weekly).
-
GDC-0575: Administer orally (p.o.) at a specified dose and schedule (e.g., 25-50 mg/kg, daily or intermittently).[7] The administration of GDC-0575 is typically scheduled to follow gemcitabine administration to maximize the synergistic effect.
5. Efficacy and Tolerability Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe the animals for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival analysis.
6. Pharmacodynamic Analysis (Optional):
-
At the end of the study, tumors can be harvested for biomarker analysis (e.g., western blotting or immunohistochemistry for γH2AX, phospho-CHK1) to confirm the mechanism of action in vivo.
Data Presentation
In Vitro Efficacy of GDC-0575 and Gemcitabine Combination
| Cell Line | GDC-0575 IC50 (nM) | Gemcitabine IC50 (nM) | Combination Index (CI) | Reference |
| Pancreatic Cancer Panel | Varies | Varies | < 1 (Synergy) | [5] |
| Soft Tissue Sarcoma Cells | Varies | Varies | Synergistic or Additive | [7] |
Note: Specific IC50 and CI values are highly dependent on the cell line and experimental conditions.
Clinical Trial Data: Phase I Study (NCT01564251)[4][8]
This phase I study evaluated the safety, tolerability, and pharmacokinetics of GDC-0575 alone and in combination with gemcitabine in patients with refractory solid tumors.[4][8]
Dosing Regimens:
| Arm | Gemcitabine Dose | GDC-0575 Dose (RP2D) | Cycle |
| 2a | 1000 mg/m² i.v. on Days 1 & 8 | 45 mg p.o. on Days 2 & 9 | 21-day cycle |
| 2b | 500 mg/m² i.v. on Days 1 & 8 | 80 mg p.o. on Days 2 & 9 | 21-day cycle |
RP2D: Recommended Phase 2 Dose
Key Findings:
| Parameter | Observation |
| Pharmacokinetics | - GDC-0575 Tmax: ~2 hours- GDC-0575 Half-life: ~23 hours- No significant pharmacokinetic drug-drug interaction between GDC-0575 and gemcitabine. |
| Safety and Tolerability | - Most frequent adverse events (all grades): neutropenia (68%), anemia (48%), nausea (43%), fatigue (42%), and thrombocytopenia (35%).- Hematological toxicities were common but manageable. |
| Efficacy | - Four confirmed partial responses were observed in patients treated with the combination.- Three of the four responders had tumors with TP53 mutations. |
| Pharmacodynamics | - GDC-0575 inhibited gemcitabine-induced expression of pCDK1/2, consistent with its mechanism of action. |
Conclusion
The combination of GDC-0575 hydrochloride and gemcitabine represents a rational therapeutic strategy that has demonstrated synergistic antitumor activity in preclinical models and preliminary signs of efficacy in early-phase clinical trials. The provided protocols offer a framework for further investigation into this combination, which may hold promise for the treatment of various solid tumors. Careful consideration of dosing schedules and management of hematological toxicities are crucial for the successful clinical development of this combination therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CHK1 inhibition sensitizes pancreatic cancer cells to gemcitabine via promoting CDK-dependent DNA damage and ribonucleotide reductase downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Prediction and identification of synergistic compound combinations against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of γH2AX after GDC0575 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC0575 hydrochloride, also known as ARRY-575 or RG7741, is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1). CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. In response to DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. By inhibiting CHK1, GDC0575 abrogates this cell cycle checkpoint, forcing cells with DNA damage to prematurely enter mitosis, which can lead to mitotic catastrophe and apoptosis. This mechanism makes CHK1 inhibitors like GDC0575 promising therapeutic agents, particularly in combination with DNA-damaging chemotherapies, for the treatment of various cancers.
A key biomarker for monitoring the cellular response to DNA double-strand breaks (DSBs) is the phosphorylation of the histone variant H2AX at serine 139, resulting in γH2AX.[1] Following a DSB, hundreds of H2AX molecules are rapidly phosphorylated in the surrounding chromatin, forming discrete nuclear foci that can be visualized and quantified by immunofluorescence microscopy.[1] The inhibition of CHK1 by GDC0575, especially in combination with a DNA-damaging agent, is expected to exacerbate DNA damage, leading to a significant increase in γH2AX foci.[2] Therefore, immunofluorescence staining for γH2AX is a crucial method for assessing the pharmacodynamic effects and cellular efficacy of GDC0575.
These application notes provide a detailed protocol for the immunofluorescence staining and quantification of γH2AX foci in cultured cells following treatment with this compound.
Signaling Pathway of CHK1 Inhibition by GDC0575 and γH2AX Formation
Caption: GDC0575 inhibits CHK1, preventing cell cycle arrest and leading to increased γH2AX.
Quantitative Data Summary
| Treatment Group | Concentration | Mean γH2AX Foci per Nucleus (± SD) | Percent of γH2AX Positive Nuclei (± SD) |
| Vehicle Control | - | 2.1 ± 0.8 | 15.2 ± 4.5 |
| DNA-damaging Agent (DDA) | IC20 | 15.8 ± 3.2 | 65.7 ± 8.9 |
| GDC0575 HCl | 100 nM | 3.5 ± 1.1 | 20.1 ± 5.2 |
| GDC0575 HCl | 500 nM | 4.2 ± 1.5 | 25.8 ± 6.1 |
| DDA + GDC0575 HCl | 100 nM | 35.2 ± 5.9 | 92.3 ± 5.4 |
| DDA + GDC0575 HCl | 500 nM | 48.9 ± 7.1 | 98.6 ± 1.2 |
This is representative data. Actual results will vary depending on the cell line, DNA-damaging agent, treatment duration, and experimental conditions.
Experimental Protocol: Immunofluorescence Staining of γH2AX
This protocol is designed for cultured cells grown on coverslips.
Materials and Reagents
-
This compound (appropriate vendor)
-
DNA-damaging agent of choice (e.g., Gemcitabine, Camptothecin)
-
Cell culture medium and supplements
-
Glass coverslips (sterile)
-
6-well or 24-well plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween® 20
-
Primary Antibody: Mouse anti-γH2AX (Ser139) monoclonal antibody (e.g., clone JBW301) or Rabbit anti-γH2AX (Ser139) polyclonal antibody.
-
Secondary Antibody: Alexa Fluor® 488-conjugated goat anti-mouse IgG or goat anti-rabbit IgG.
-
Nuclear Counterstain: 4',6-diamidino-2-phenylindole (DAPI)
-
Antifade mounting medium
-
Microscope slides
Experimental Workflow
Caption: Step-by-step workflow for γH2AX immunofluorescence staining.
Detailed Procedure
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of fixation.
-
Incubate overnight in standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
Drug Treatment:
-
Prepare fresh solutions of this compound and the chosen DNA-damaging agent in cell culture medium.
-
Aspirate the old medium and add the drug-containing medium to the respective wells. Be sure to include appropriate controls: vehicle-only, GDC0575-only, and DNA-damaging agent-only.
-
Incubate for the desired time period (e.g., 4, 8, or 24 hours). This may require optimization.
-
-
Fixation:
-
Carefully aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 4% PFA to each well to cover the coverslip and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.25% Triton™ X-100 in PBS) and incubate for 10 minutes at room temperature.[3]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer (5% BSA in PBS with 0.1% Tween® 20) and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[3]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-γH2AX antibody in Blocking Buffer to its optimal concentration (typically 1:200 to 1:1000, requires optimization).
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Tween® 20 for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody in Blocking Buffer (typically 1:500 to 1:2000). Protect from light from this point forward.
-
Add the diluted secondary antibody solution to each coverslip and incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining and Mounting:
-
Wash the cells three times with PBS containing 0.1% Tween® 20 for 5 minutes each.
-
Perform a final wash with PBS.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Briefly rinse the coverslips with PBS.
-
Carefully remove the coverslips from the wells and mount them cell-side down onto a drop of antifade mounting medium on a clean microscope slide.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Imaging and Analysis:
-
Store slides at 4°C in the dark until imaging.
-
Acquire images using a fluorescence or confocal microscope. Capture images of the DAPI (blue) and γH2AX (e.g., green for Alexa Fluor® 488) channels.
-
Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ/Fiji or other automated systems.[4] At least 100 cells should be counted per condition for statistical significance.
-
Conclusion
The immunofluorescence detection of γH2AX is a robust and sensitive method to evaluate the cellular consequences of CHK1 inhibition by this compound. An increase in γH2AX foci serves as a direct indicator of increased DNA double-strand breaks, confirming the mechanism of action and providing a quantifiable pharmacodynamic biomarker for preclinical and clinical research. Careful optimization of antibody concentrations and incubation times is essential for achieving high-quality, reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. γH2AX and Chk1 phosphorylation as predictive pharmacodynamic biomarkers of Chk1 inhibitor-chemotherapy combination treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing GDC0575 hydrochloride precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of GDC0575 hydrochloride in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound, like many small molecule inhibitors, has high solubility in organic solvents such as dimethyl sulfoxide (DMSO) but is poorly soluble in aqueous solutions like cell culture media or phosphate-buffered saline (PBS).[1][2] When a concentrated DMSO stock solution is diluted directly into the aqueous medium, the drastic change in solvent polarity causes the compound to crash out of solution, forming a precipitate.[3][4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for this compound is high-purity, anhydrous DMSO.[1][5] It is crucial to use a fresh stock of DMSO, as it can absorb moisture from the air, which may reduce the solubility and stability of the compound.[1][3]
Q3: How can I avoid precipitation when diluting my GDC0575 stock solution into the cell culture medium?
A3: The key is to avoid a rapid, large-scale change in solvent environment. The best practice is to perform intermediate dilution steps. Instead of adding a very small volume of highly concentrated stock directly to your full volume of media, first, dilute the stock solution to a lower concentration in DMSO. Then, add this intermediate dilution to the cell culture medium.[3] This ensures a more gradual introduction to the aqueous environment. Always add the drug solution to the media while gently vortexing or swirling to facilitate rapid mixing.
Q4: What is the maximum concentration of DMSO that cells can tolerate?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity.[3] Some robust cell lines may tolerate up to 0.5%, but this should be determined empirically for your specific cell type. Always include a vehicle control in your experiments with the same final concentration of DMSO as your treated samples to account for any solvent effects.[2]
Q5: I see a precipitate forming in my media even after following the dilution protocol. What should I do?
A5: If you still observe precipitation, you can try the following:
-
Gentle Warming: Warm the cell culture medium to 37°C before and during the addition of the GDC0575 solution. Gentle heating can sometimes help maintain solubility.[2]
-
Sonication: If precipitation occurs during the preparation of the working solution, brief sonication can help redissolve the compound.[2][6]
-
Lower the Working Concentration: The final concentration of GDC0575 you are trying to achieve may be above its maximum soluble limit in the specific medium you are using. Try working with a lower final concentration.
Q6: How should I store my this compound stock solution?
A6: Powdered this compound should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media. | The compound's solubility limit in the aqueous medium was exceeded due to a rapid solvent change. | Perform serial dilutions in DMSO first to create an intermediate stock. Add the final aliquot to the medium while vortexing.[3] |
| Media becomes cloudy over time after adding the inhibitor. | The compound is slowly precipitating out of the supersaturated solution. | Reduce the final working concentration of GDC0575. Ensure the final DMSO concentration is optimal (0.1% - 0.5%). |
| Inconsistent experimental results between replicates. | Uneven distribution of precipitated compound, leading to variable effective concentrations. | Visually inspect each well or flask for precipitation before and during the experiment. Prepare a fresh working solution and ensure complete dissolution before adding to cells.[2] |
| Difficulty dissolving the GDC0575 powder in DMSO. | The DMSO may have absorbed moisture, or the compound requires more energy to dissolve. | Use fresh, anhydrous DMSO.[1][3] Vortex vigorously and, if necessary, sonicate the solution or warm it gently (not exceeding 40-50°C) to aid dissolution.[2][6] |
Quantitative Data Summary
The following table summarizes key quantitative data for GDC0575.
| Parameter | Value | Reference |
| Target | Checkpoint Kinase 1 (Chk1) | [5] |
| IC₅₀ | 1.2 nM (cell-free assay) | [1][5][6][7] |
| Solubility in DMSO | 60 - 76 mg/mL | [1][5] |
| Solubility in Water | Insoluble | [1] |
| Storage (Powder) | 3 years at -20°C | [1] |
| Storage (in DMSO) | 1 year at -80°C | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Reagent Preparation: Obtain this compound powder and anhydrous DMSO.
-
Calculation: GDC0575 monohydrochloride has a molecular weight of approximately 414.73 g/mol . To make 1 mL of a 10 mM stock solution, you will need 4.15 mg of the compound.
-
Dissolution: Aseptically add the calculated amount of GDC0575 powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for 4.15 mg).
-
Mixing: Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. If needed, sonicate the tube for 5-10 minutes in a water bath.[6]
-
Storage: Aliquot the stock solution into single-use volumes and store at -80°C.[1]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
-
Thaw Stock: Thaw one aliquot of the 10 mM GDC0575 stock solution at room temperature.
-
Warm Media: Warm the required volume of complete cell culture medium to 37°C in a water bath.
-
Dilution: Add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed cell culture medium. This creates a 1:1000 dilution, resulting in a final concentration of 10 µM GDC0575 and 0.1% DMSO.
-
Mixing: Immediately after adding the stock solution, cap the tube and vortex gently or invert it several times to ensure rapid and thorough mixing.
-
Application: Use the freshly prepared working solution immediately to treat your cells. Do not store the diluted aqueous solution.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. GDC0575 monohydrochloride | Chk | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
optimizing GDC0575 hydrochloride concentration for cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GDC-0575 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GDC-0575 hydrochloride?
A1: GDC-0575 is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), with an IC50 of 1.2 nM.[1][2] In response to DNA damage, Chk1 is activated and phosphorylates downstream targets, such as Cdc25 phosphatases, leading to cell cycle arrest in the S and G2/M phases to allow for DNA repair.[3] By inhibiting Chk1, GDC-0575 prevents this cell cycle arrest, causing tumor cells with DNA damage to prematurely enter mitosis, resulting in mitotic catastrophe and apoptosis.[4] This mechanism makes GDC-0575 particularly effective in sensitizing tumor cells to DNA-damaging chemotherapeutic agents.[3]
Q2: How should I dissolve and store GDC-0575 hydrochloride?
A2: GDC-0575 hydrochloride is soluble in DMSO. For in vitro experiments, prepare a stock solution in fresh, moisture-free DMSO.[2] Stock solutions can be stored at -20°C for up to a year or at -80°C for up to two years.[1] For in vivo experiments, it is recommended to prepare the working solution fresh on the same day.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q3: What is a typical starting concentration range for in vitro cell line experiments?
A3: The optimal concentration of GDC-0575 will vary depending on the cell line and the experimental context (monotherapy vs. combination therapy). A good starting point for determining the IC50 value is to perform a dose-response experiment with concentrations ranging from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 1-10 µM).
Q4: Can GDC-0575 be used in combination with other drugs?
A4: Yes, GDC-0575 has shown synergistic or additive effects when combined with DNA-damaging agents like gemcitabine and cytarabine (AraC).[1][2][4] This is because GDC-0575's inhibition of Chk1 prevents the repair of DNA damage induced by these agents, leading to enhanced cancer cell death.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Media | The final DMSO concentration is too high, or the compound has low solubility in aqueous media. | Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity. If precipitation persists, try preparing a fresh, lower concentration working stock. Gentle warming of the media might also help. |
| High Variability in Assay Results | Inconsistent cell seeding density, uneven compound distribution, or edge effects in multi-well plates. | Ensure a homogenous single-cell suspension before seeding. When treating with GDC-0575, mix gently but thoroughly. To avoid edge effects, do not use the outer wells of the plate for experimental data points; instead, fill them with sterile PBS or media. |
| No Observed Effect on Cell Viability | The cell line may be resistant to Chk1 inhibition, the concentration of GDC-0575 may be too low, or the incubation time is too short. | Verify the expression and activity of Chk1 in your cell line. Perform a dose-response experiment with a wider concentration range and extend the incubation time (e.g., 48-72 hours). Consider using GDC-0575 in combination with a DNA-damaging agent to enhance its effect.[5] |
| Unexpected Toxicity in Control Cells | The DMSO concentration may be too high, or the cells are particularly sensitive to the solvent. | Prepare a vehicle control with the same final DMSO concentration as your highest GDC-0575 concentration to assess solvent toxicity. If toxicity is observed, lower the final DMSO concentration in all experimental conditions. |
Experimental Protocols
Protocol 1: Determining the IC50 of GDC-0575 using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of GDC-0575 in a chosen cancer cell line.
Materials:
-
GDC-0575 hydrochloride
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., XTT, MTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare a 2X serial dilution of GDC-0575 in complete medium. A typical starting range could be from 20 µM down to 1 nM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X GDC-0575 dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[1]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of GDC-0575 concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Assessing Chk1 Inhibition via Western Blot
This protocol describes how to confirm the on-target activity of GDC-0575 by measuring the phosphorylation of Chk1.
Materials:
-
GDC-0575 hydrochloride
-
Cancer cell line of interest
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pChk1 (Ser296), anti-Chk1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with GDC-0575 at various concentrations (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: A decrease in the pChk1 signal relative to the total Chk1 and loading control (GAPDH) indicates successful inhibition by GDC-0575.
Quantitative Data Summary
Table 1: Reported IC50 Values of GDC-0575 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| Various | - | 1.2 | In a cell-free assay.[1][2] |
| Melanoma cell lines | Melanoma | Potent | More potent than other Chk1 inhibitors.[1] |
| AML cell lines | Acute Myeloid Leukemia | - | Enhances the killing of primary AML cells ex vivo.[1] |
| Colorectal Cancer cell lines | Colorectal Cancer | - | Impairs development of colitis-associated cancer in mice.[6][7] |
Note: Specific IC50 values for many cell lines are not publicly available and should be determined empirically.
Visualizations
Caption: Mechanism of action of GDC-0575 in the DNA damage response pathway.
Caption: Experimental workflow for optimizing GDC-0575 concentration.
Caption: Troubleshooting decision tree for common GDC-0575 experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in GDC0575 hydrochloride experiments
Welcome to the technical support center for GDC-0575 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common challenges encountered when working with this potent and selective CHK1 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Handling and Preparation
Q1: I am observing precipitation or incomplete dissolution of GDC-0575 hydrochloride when preparing my stock solution. What should I do?
A1: Inconsistent solubility is a common issue that can lead to variability in experimental results. GDC-0575 hydrochloride is soluble in DMSO.[1][2] To ensure complete dissolution, it is recommended to use fresh, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce solubility.[1][2] If you still observe precipitation, gentle warming and sonication can aid in dissolution.[1] For in vivo studies, specific solvent systems are recommended to maintain solubility.[1]
Table 1: GDC-0575 Hydrochloride Solubility and Stock Solution Preparation
| Solvent | Max Solubility | Recommendations |
| DMSO | ≥ 75 mg/mL[2] | Use fresh, anhydrous DMSO.[1][2] Utilize sonication to aid dissolution.[1] |
| Water | < 0.1 mg/mL (insoluble)[1] | Not recommended as a primary solvent. |
Q2: What are the recommended storage conditions for GDC-0575 hydrochloride powder and stock solutions to maintain stability?
A2: Proper storage is critical to prevent degradation of the compound. The powdered form of GDC-0575 hydrochloride should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[1] For in vivo working solutions, it is best to prepare them fresh on the day of use.[1]
In Vitro Cellular Assays
Q3: I am seeing high variability in cell viability or apoptosis rates between replicate wells in my cell-based assays. What could be the cause?
A3: Variability in cellular assays can stem from several factors. Firstly, ensure your GDC-0575 hydrochloride stock solution is fully dissolved and homogenous before diluting to your final working concentrations. Any precipitation will lead to inconsistent dosing. Secondly, consider the cell density at the time of treatment, as this can influence the cellular response. It is also important to ensure even mixing when adding the compound to the cell culture medium.
Q4: The IC50 value I'm obtaining for GDC-0575 hydrochloride in my cell line is different from published values. Why might this be?
A4: IC50 values can vary between different cell lines and even between different laboratories for the same cell line. This can be due to differences in cell culture conditions, passage number, and the specific cell proliferation or viability assay used.[3] Additionally, the IC50 of GDC-0575 can be influenced by the genetic background of the cells, particularly the status of genes involved in the DNA damage response pathway, such as TP53.[4][5]
In Vivo Experiments
Q5: I am not observing the expected anti-tumor efficacy in my mouse xenograft model. What are some potential reasons?
A5: Several factors can contribute to a lack of efficacy in vivo. Ensure you are using a validated dosing regimen and administration route. GDC-0575 is orally bioavailable and has been used at doses of 25 mg/kg and 50 mg/kg.[1] The vehicle used for administration is also crucial for solubility and bioavailability; a common vehicle is 0.5% w/v methylcellulose and 0.2% v/v Tween 80.[1] Additionally, consider the tumor model itself. The efficacy of GDC-0575 can be enhanced when used in combination with DNA-damaging agents like gemcitabine.[4] The timing of GDC-0575 administration relative to the chemotherapeutic agent can also be critical.
Table 2: Example In Vivo Dosing Regimen for GDC-0575
| Parameter | Details | Reference |
| Animal Model | Female nude BALB/c mice with melanoma xenografts | [1] |
| Dosing | 25 mg/kg or 50 mg/kg | [1] |
| Administration | Oral gavage | [1] |
| Vehicle | 0.5% w/v methylcellulose and 0.2% v/v Tween 80 | [1] |
| Dosing Schedule | Three consecutive days of treatment followed by four rest days, for 3 cycles | [1] |
Mechanism of Action & Signaling Pathways
Q6: Can you provide a diagram of the CHK1 signaling pathway to help me understand the mechanism of action of GDC-0575?
A6: GDC-0575 is a potent inhibitor of Checkpoint Kinase 1 (CHK1), a key protein in the DNA damage response (DDR) pathway.[6][7][8] In response to DNA damage, ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates CHK1.[9][10] Activated CHK1 then phosphorylates downstream targets, such as CDC25 phosphatases, leading to their degradation and subsequent cell cycle arrest, allowing time for DNA repair.[10][11] By inhibiting CHK1, GDC-0575 prevents this cell cycle arrest, forcing cells with damaged DNA to enter mitosis, which can lead to mitotic catastrophe and apoptosis.[4] This is particularly effective in cancer cells that often have a defective G1 checkpoint (e.g., due to p53 mutations) and are more reliant on the S and G2/M checkpoints regulated by CHK1.[5][11]
Caption: The CHK1 signaling pathway in response to DNA damage and its inhibition by GDC-0575.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in triplicate.[1] Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of GDC-0575 hydrochloride in anhydrous DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with a serial dilution of GDC-0575 hydrochloride. Include a vehicle control (DMSO) at the same final concentration as in the highest GDC-0575 hydrochloride treatment.
-
Incubation: Incubate the cells for 24 to 72 hours, depending on the cell line and experimental goals.
-
Viability Assessment: Measure cell proliferation using a suitable assay, such as the XTT Cell Proliferation Kit II, following the manufacturer's instructions.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Caption: A typical experimental workflow for an in vitro cell proliferation assay with GDC-0575.
Protocol 2: In Vivo Xenograft Study
-
Tumor Implantation: Subcutaneously inject 2-3 x 10^6 cancer cells in Matrigel into the hind flank of female nude BALB/c mice.[1]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers three times per week.[1]
-
Treatment Initiation: When tumors reach an approximate volume of 100 mm³, randomize the mice into treatment and control groups.[1]
-
Compound Preparation: Prepare the GDC-0575 hydrochloride formulation for oral gavage. A common vehicle is 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80 in water.[1]
-
Administration: Administer GDC-0575 (e.g., 25 or 50 mg/kg) or vehicle control by oral gavage according to the desired schedule (e.g., for three consecutive days followed by a four-day rest period).[1]
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study.
-
Endpoint: Sacrifice the mice when tumors reach a predetermined size (e.g., >1 cm³) or at the end of the study period.[1]
Caption: A generalized workflow for an in vivo xenograft study using GDC-0575.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GDC0575 monohydrochloride | Chk | TargetMol [targetmol.com]
- 4. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CHEK1 - Wikipedia [en.wikipedia.org]
- 9. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
GDC0575 hydrochloride off-target effects on other kinases
Welcome to the technical support center for GDC0575 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the experimental use of GDC0575, with a particular focus on its kinase selectivity and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as ARRY-575 or RG7741, is a potent and highly selective, orally available small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1][2][3] CHK1 is a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway. By inhibiting CHK1, GDC0575 can abrogate DNA damage-induced cell cycle arrest, leading to mitotic catastrophe and apoptosis in cancer cells, particularly in combination with DNA-damaging agents.[3]
Q2: What is the reported potency of GDC0575 for its primary target, CHK1?
A2: GDC0575 is a highly potent inhibitor of CHK1 with a reported IC50 value of 1.2 nM in cell-free assays.[1][2]
Q3: What is meant by "off-target effects" of a kinase inhibitor?
A3: Off-target effects refer to the modulation of other kinases or proteins by a drug that is designed to be specific for a primary target. These unintended interactions can lead to unexpected biological effects or toxicities. For kinase inhibitors, off-target effects are often assessed by screening the compound against a large panel of kinases.
Q4: Is there publicly available data on the off-target effects of GDC0575 on other kinases?
Q5: How can I assess the potential off-target effects of GDC0575 in my experimental system?
A5: To assess potential off-target effects in your specific cellular context, you can perform several experiments:
-
Phenotypic Comparisons: Compare the observed phenotype with that of other known CHK1 inhibitors or with CHK1 knockdown/knockout models.
-
Rescue Experiments: Attempt to rescue the observed phenotype by expressing a GDC0575-resistant mutant of CHK1.
-
Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to identify changes in the phosphorylation status of known substrates of other kinases upon GDC0575 treatment.
-
In-house Kinase Profiling: If resources permit, you can have GDC0575 profiled against a commercially available kinase panel.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected Phenotype Observed | The phenotype may be due to a genuine off-target effect of GDC0575. | 1. Confirm the on-target effect by measuring the inhibition of CHK1 activity (e.g., by Western blot for phosphorylated CHK1 substrates like Cdc25C). 2. Use a structurally distinct CHK1 inhibitor to see if the same phenotype is observed. 3. Perform a dose-response curve to ensure you are using the lowest effective concentration to minimize potential off-target effects. |
| Discrepancy Between In Vitro Potency and Cellular Activity | Differences in cell permeability, efflux by cellular transporters, or intracellular ATP concentration can affect the apparent potency of the inhibitor in a cellular context. | 1. Verify the identity and purity of your GDC0575 compound. 2. Optimize the incubation time and concentration of GDC0575 for your specific cell line. 3. Consider using cell lines with known differences in drug transporter expression to assess potential efflux. |
| Variability in Experimental Results | Inconsistent experimental conditions, including cell density, passage number, and reagent quality, can lead to variability. | 1. Maintain consistent cell culture conditions. 2. Prepare fresh stock solutions of GDC0575 and aliquot for single use to avoid freeze-thaw cycles. 3. Include appropriate positive and negative controls in every experiment. |
Data on GDC0575 Selectivity
As mentioned, detailed quantitative data for a broad kinase panel is not publicly available. However, the high selectivity of GDC0575 for CHK1 is a key feature. The table below summarizes the available potency information.
| Target Kinase | IC50 (nM) | Assay Type |
| CHK1 | 1.2 | Cell-free assay |
This table will be updated as more public data becomes available.
Experimental Protocols
General Protocol for Kinase Inhibitor Profiling (Biochemical Assay)
This is a generalized protocol for assessing the selectivity of a kinase inhibitor against a panel of kinases. Specific conditions will vary depending on the kinase and the assay platform.
-
Kinase and Substrate Preparation: Recombinant kinases and their specific substrates are prepared in an appropriate assay buffer.
-
Compound Dilution: The kinase inhibitor (e.g., GDC0575) is serially diluted to a range of concentrations.
-
Kinase Reaction:
-
The kinase, substrate, and inhibitor are mixed in the wells of a microplate.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
-
Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™).
-
Fluorescence-based assays: Using phosphorylation-specific antibodies or fluorescently labeled substrates.
-
-
Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.
Visualizations
Caption: CHK1 Signaling Pathway and the Mechanism of Action of GDC0575.
Caption: General Experimental Workflow for Kinase Inhibitor Profiling.
References
potential for GDC0575 hydrochloride resistance in cancer cells
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals investigating the potential for acquired resistance to the CHK1 inhibitor, GDC-0575, in cancer cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GDC-0575 hydrochloride?
A1: GDC-0575 is a highly selective, orally available small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1] CHK1 is a crucial component of the DNA damage response (DDR) pathway. By inhibiting CHK1, GDC-0575 prevents cancer cells from arresting their cell cycle in response to DNA damage, which can be induced by chemotherapy. This abrogation of the cell cycle checkpoint leads to mitotic catastrophe and ultimately, apoptosis (programmed cell death) in tumor cells.[1]
Q2: Has resistance to GDC-0575 been observed in preclinical or clinical settings?
A2: While extensive preclinical studies on acquired resistance specifically to GDC-0575 are not widely published, a clinical case of secondary resistance has been reported. In a phase 1 study of GDC-0575 in combination with gemcitabine, a patient who initially responded to the treatment for a year developed secondary resistance. Genetic analysis of the patient's tumor samples revealed the loss of a pre-existing loss-of-function mutation in the helicase domain of DNA2, suggesting a potential mechanism of acquired resistance.
Q3: What are the potential molecular pathways that could contribute to resistance to CHK1 inhibitors like GDC-0575?
A3: Based on studies of CHK1 inhibitors, several signaling pathways have been implicated in the development of resistance:
-
Upregulation of the PI3K/AKT/mTOR pathway: This is a common survival pathway that can be activated to compensate for the loss of CHK1 activity, promoting cell survival and proliferation.
-
Activation of the NF-κB pathway: The NF-κB signaling cascade is involved in inflammation, immunity, and cell survival. Its activation can confer resistance to CHK1 inhibitors.
-
Alterations in DNA damage response proteins: Changes in the expression or function of other DDR proteins, such as the observed loss of a DNA2 mutation in a clinical case, could bypass the need for CHK1 activity.
Troubleshooting Guides
This section provides guidance on common issues encountered during in vitro experiments investigating GDC-0575 resistance.
Issue 1: High variability in cell viability assay results.
-
Potential Cause: Inconsistent cell seeding density, edge effects in multi-well plates, or improper reagent mixing.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density for your cell line to ensure logarithmic growth throughout the assay period.
-
Minimize Edge Effects: Avoid using the outer wells of multi-well plates for experimental samples, or fill them with sterile phosphate-buffered saline (PBS) to maintain humidity.
-
Ensure Proper Mixing: When adding GDC-0575 or viability reagents, mix gently but thoroughly by pipetting or using a plate shaker to ensure even distribution.
-
Include Proper Controls: Always include vehicle-only (e.g., DMSO) controls and untreated controls.
-
Issue 2: Failure to generate a GDC-0575-resistant cell line.
-
Potential Cause: Insufficient drug concentration, inadequate exposure time, or the intrinsic inability of the cell line to develop resistance through the selected method.
-
Troubleshooting Steps:
-
Gradual Dose Escalation: Start with a low concentration of GDC-0575 (e.g., below the IC50) and gradually increase the dose as the cells adapt. This method is often more successful than a single high-dose selection.
-
Pulsed Treatment: Expose cells to GDC-0575 for a defined period (e.g., 24-72 hours), followed by a recovery period in drug-free medium. This can select for cells with reversible resistance mechanisms.
-
Extended Culture Time: Developing stable drug resistance can take several months. Be patient and consistently monitor the cells for signs of recovery and growth in the presence of the drug.
-
Try a Different Cell Line: Some cancer cell lines may be less prone to developing resistance to a specific drug. Consider using a different cell line known to be sensitive to CHK1 inhibition.
-
Issue 3: Contamination of cell cultures.
-
Potential Cause: Breach in sterile technique.
-
Troubleshooting Steps:
-
Aseptic Technique: Strictly adhere to aseptic techniques when working in a laminar flow hood.
-
Regularly Test for Mycoplasma: Mycoplasma contamination can affect cell growth and drug response. Use a mycoplasma detection kit regularly.
-
Quarantine New Cell Lines: Isolate new cell lines from your main culture stocks until you have confirmed they are free of contamination.
-
Data Presentation
Table 1: GDC-0575 Hydrochloride Properties
| Property | Value | Reference |
| Target | Checkpoint Kinase 1 (CHK1) | [1] |
| IC50 | 1.2 nM | [2] |
| Mechanism of Action | ATP-competitive inhibitor | |
| Administration | Oral | [1] |
| Half-life | ~23 hours | [1] |
Table 2: Summary of a Phase I Clinical Trial of GDC-0575 with Gemcitabine
| Parameter | Details | Reference |
| Study Phase | I | [1] |
| Number of Patients | 102 | [1] |
| Tumor Types | Refractory solid tumors | [1] |
| Most Common Tumor Type | Breast cancer (37%) | [1] |
| Most Frequent Adverse Events (All Grades) | Neutropenia (68%), Anemia (48%), Nausea (43%), Fatigue (42%), Thrombocytopenia (35%) | [1] |
| Confirmed Partial Responses (Combination arm) | 4 (3 in patients with TP53 mutant tumors) | [1] |
Experimental Protocols
Protocol 1: Generation of GDC-0575-Resistant Cancer Cell Lines
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to GDC-0575.
-
Initial IC50 Determination: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of GDC-0575 for the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Continuous Exposure Method: a. Culture the parental cells in their recommended growth medium. b. Add GDC-0575 at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth). c. Monitor the cells daily. When the cells resume a normal growth rate, subculture them and increase the GDC-0575 concentration by a factor of 1.5-2. d. Repeat this process of gradual dose escalation over several months. e. Periodically freeze down vials of cells at different resistance levels.
-
Confirmation of Resistance: Once a resistant population is established (typically showing a >10-fold increase in IC50 compared to the parental line), confirm the resistance phenotype by performing a full dose-response curve with GDC-0575.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed parental and GDC-0575-resistant cells into a 96-well plate at a predetermined optimal density. Include wells with medium only for blank controls.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of GDC-0575 hydrochloride. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours (or a time point determined to be optimal for your cell line) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Reading: The following day, gently mix the contents of the wells and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Plot the percentage of cell viability versus the drug concentration and use a non-linear regression model to calculate the IC50 value.
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Managing GDC-0575 Hydrochloride Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing toxicity in animal models treated with the Chk1 inhibitor, GDC-0575 hydrochloride (also known as ARRY-575).
I. Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with GDC-0575, focusing on the most commonly anticipated toxicities based on clinical data and the known mechanism of Chk1 inhibitors.
Hematological Toxicity
Hematological adverse events are a potential concern with Chk1 inhibitors due to the role of Chk1 in cell cycle regulation of hematopoietic progenitors. A Phase I clinical trial of GDC-0575 in combination with gemcitabine reported neutropenia, anemia, and thrombocytopenia as frequent adverse events in human patients.[1] While specific preclinical toxicology data in animal models for GDC-0575 is not extensively published, the mechanism of action suggests that similar effects may be observed. Studies have shown a link between Chk1 inhibition and in vitro bone marrow toxicity.[2]
Table 1: Troubleshooting Hematological Toxicity
| Observed Issue | Potential Cause | Recommended Action |
| Decreased Neutrophil Counts (Neutropenia) | Inhibition of Chk1 in hematopoietic stem and progenitor cells, leading to impaired granulopoiesis. | 1. Monitor Complete Blood Counts (CBCs): Perform baseline CBCs before treatment initiation and monitor regularly (e.g., twice weekly) during treatment. 2. Dose Adjustment: If significant neutropenia is observed, consider dose reduction or temporary interruption of GDC-0575 administration. 3. Supportive Care: In cases of severe neutropenia, consider the use of supportive care agents such as Granulocyte-Colony Stimulating Factor (G-CSF), as has been explored with GDC-0575 in combination with other agents to override resistance.[3] |
| Decreased Red Blood Cell Counts (Anemia) | Disruption of erythropoiesis in the bone marrow due to Chk1 inhibition. | 1. Monitor CBCs: Regularly monitor hemoglobin and hematocrit levels. 2. Dose Modification: Adjust the dose or dosing schedule of GDC-0575 if anemia becomes severe. 3. Supportive Care: In cases of severe anemia, consider blood transfusions or administration of erythropoiesis-stimulating agents (ESAs), following appropriate institutional guidelines. |
| Decreased Platelet Counts (Thrombocytopenia) | Impaired megakaryopoiesis and platelet production resulting from Chk1 inhibition. | 1. Monitor Platelet Counts: Perform regular platelet counts as part of the CBC monitoring. 2. Dose Adjustment: Reduce the dose or temporarily halt GDC-0575 treatment if platelet counts drop to critical levels. 3. Supportive Care: For severe thrombocytopenia, platelet transfusions may be necessary to prevent bleeding complications. |
Gastrointestinal Toxicity
While not as prominently reported as hematological toxicity in the available GDC-0575 clinical data, gastrointestinal (GI) issues are a common side effect of many anti-cancer agents. Researchers should be vigilant for signs of GI distress in animal models.
Table 2: Troubleshooting Gastrointestinal Toxicity
| Observed Issue | Potential Cause | Recommended Action |
| Diarrhea, Weight Loss | Direct effect of GDC-0575 on the rapidly dividing cells of the gastrointestinal tract lining. | 1. Monitor Body Weight and Stool Consistency: Daily monitoring of animal body weight and visual inspection of stool is crucial. 2. Dose Modification: If significant weight loss or persistent diarrhea occurs, consider dose reduction or a temporary pause in treatment. 3. Supportive Care: Provide nutritional support and ensure adequate hydration. Anti-diarrheal medication may be considered after veterinary consultation. |
| Nausea/Vomiting (in relevant species) | Central nervous system effects or direct irritation of the GI tract. | 1. Behavioral Observation: Monitor for signs of nausea, such as pica (in rodents) or changes in food consumption. 2. Dose Adjustment: Consider dose reduction if signs of nausea are persistent and impact animal welfare. 3. Supportive Care: Administer anti-emetic agents as appropriate for the animal model, under veterinary guidance. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GDC-0575 and how does it relate to potential toxicities?
A1: GDC-0575 is a highly selective, orally bioavailable small-molecule inhibitor of Checkpoint kinase 1 (Chk1).[1] Chk1 is a critical protein in the DNA damage response pathway, responsible for arresting the cell cycle to allow for DNA repair. By inhibiting Chk1, GDC-0575 prevents this cell cycle arrest, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that often have other cell cycle checkpoint defects.[1] This mechanism is also the likely cause of on-target toxicities in rapidly dividing normal tissues, such as the bone marrow and gastrointestinal tract.
Figure 1: GDC-0575 Mechanism of Action in the DNA Damage Response Pathway.
Q2: What are the recommended starting doses for GDC-0575 in preclinical animal models and what is the typical dosing schedule?
A2: Published studies have used a range of doses depending on the animal model and experimental design. For example, in mouse xenograft models, GDC-0575 has been administered orally at doses of 25 mg/kg and 50 mg/kg. A common dosing schedule involves treatment for three consecutive days followed by four rest days, repeated for several cycles. In a mouse model of colitis-associated cancer, GDC-0575 was administered orally at 7.5 mg/kg on specific days post-injection of a carcinogen.[3] It is crucial to perform a dose-range finding study in your specific animal model to determine the maximum tolerated dose (MTD) and optimal therapeutic dose.
Q3: How should I monitor for potential toxicities in my animal studies?
A3: A comprehensive monitoring plan is essential for managing potential toxicities.
Figure 2: Recommended Workflow for Toxicity Monitoring in Animal Models.
Table 3: Key Monitoring Parameters
| Parameter | Frequency | Purpose |
| Clinical Observations | Daily | Assess overall health, including activity level, posture, fur condition, and signs of distress. |
| Body Weight | Daily | A sensitive indicator of general health and potential toxicity. |
| Complete Blood Counts (CBCs) | Baseline and 1-2 times per week | To monitor for hematological toxicities such as neutropenia, anemia, and thrombocytopenia. |
| Serum Biochemistry | Baseline and at study termination (or more frequently if specific organ toxicity is suspected) | To assess liver and kidney function. |
| Histopathology | At study termination | To evaluate microscopic changes in target organs. |
III. Experimental Protocols
Protocol 1: Complete Blood Count (CBC) Monitoring in Mice
-
Blood Collection:
-
Collect approximately 50-100 µL of blood from the saphenous or facial vein using a sterile lancet.
-
Collect the blood into EDTA-coated microtubes to prevent coagulation.
-
-
Sample Analysis:
-
Analyze the blood samples using an automated hematology analyzer calibrated for mouse blood.
-
Key parameters to assess include: White Blood Cell (WBC) count with differential, Red Blood Cell (RBC) count, Hemoglobin (HGB), Hematocrit (HCT), and Platelet (PLT) count.
-
-
Data Interpretation:
-
Compare the results to baseline values and to a vehicle-treated control group.
-
Significant decreases in neutrophils, red blood cells, or platelets may indicate GDC-0575-induced hematological toxicity.
-
Protocol 2: Preparation and Administration of GDC-0575 for Oral Gavage in Mice
-
Vehicle Preparation:
-
A common vehicle for oral administration of GDC-0575 is a suspension in 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.
-
-
GDC-0575 Formulation:
-
Calculate the required amount of GDC-0575 hydrochloride based on the desired dose (e.g., mg/kg) and the body weight of the mice.
-
Triturate the GDC-0575 powder with a small amount of the vehicle to create a paste.
-
Gradually add the remaining vehicle while mixing to ensure a uniform suspension.
-
-
Oral Administration:
-
Administer the GDC-0575 suspension to the mice using a proper-sized oral gavage needle.
-
The volume of administration should be appropriate for the size of the animal (typically 5-10 mL/kg for mice).
-
Ensure the gavage needle is correctly placed to avoid injury.
-
Disclaimer: This information is intended for research purposes only and should not be considered as medical advice. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
References
- 1. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transient knock down of checkpoint kinase 1 in hematopoietic progenitors is linked to bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
GDC0575 hydrochloride degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, proper storage, and handling of GDC0575 hydrochloride to ensure experimental integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound powder should be stored at -20°C for long-term storage, where it can be stable for up to three years.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For storage, it is recommended to keep these solutions at -80°C, which can maintain stability for up to one year.[1] Some suppliers suggest that storage at -80°C can be extended to two years.[2] For shorter periods, storage at -20°C for up to one year is also acceptable.[2]
Q3: I observed precipitation in my stock solution after thawing. What should I do?
A3: If precipitation occurs upon thawing, you can gently warm the solution and/or sonicate it to aid in redissolving the compound.[2] To prevent this, ensure the stock solution is clear before freezing and consider preparing smaller aliquots to minimize the need for repeated temperature changes.
Q4: For how long is a working solution of this compound stable?
A4: It is highly recommended to prepare fresh working solutions for your experiments on the same day they will be used.[2][3] If a clear solution is prepared, it may be stored at 4°C for up to one week, but prolonged storage may lead to a loss of efficacy.[4] If the working solution is a suspension, it must be prepared and used immediately.[4]
Q5: What solvents are recommended for preparing this compound solutions?
A5: DMSO is a commonly used solvent for preparing stock solutions of this compound, with a solubility of up to 75 mg/mL. For in vivo experiments, stock solutions in DMSO are often diluted with other vehicles such as PEG300, Tween-80, and saline, or with corn oil.[1][2] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low or inconsistent experimental results. | Compound degradation due to improper storage. | Review storage conditions. Ensure the solid compound is stored at -20°C and stock solutions at -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots. Prepare fresh working solutions for each experiment. |
| Precipitate formation in the stock solution upon thawing. | Poor solubility at lower temperatures or solvent evaporation. | Gently warm and sonicate the solution to redissolve the compound.[2] Ensure vials are sealed tightly to prevent solvent evaporation. Consider using a different solvent system if precipitation persists. |
| Difficulty dissolving the compound. | The compound may require assistance to fully dissolve. | Sonication is recommended to accelerate dissolution.[4] If a sonicator is unavailable, using a lower solvent concentration or a smaller amount of powder may help.[4] |
| Inconsistent results in animal studies. | Issues with the formulation of the working solution. | For in vivo experiments, ensure the final working solution is homogenous. If it is a suspension, prepare it fresh immediately before each use.[4] For solutions, ensure all components are fully dissolved. A solvent-negative control experiment is recommended to rule out any non-specific effects of the vehicle.[4] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration of Stability | Citations |
| Solid Powder | -20°C | 3 years | |
| In Solvent | -80°C | 1-2 years | [2] |
| In Solvent | -20°C | 1 year | [2] |
| In Solvent | -80°C | 6 months (dihydrochloride) | [3] |
| In Solvent | -20°C | 1 month (dihydrochloride) | [3] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Citations |
| DMSO | ≥ 2.5 mg/mL | For in vivo working solution preparation | [2] |
| DMSO | 75 mg/mL (198.27 mM) | Use fresh, moisture-free DMSO | |
| DMSO | 60 mg/mL (144.67 mM) | Sonication is recommended |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the required amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is completely dissolved. If necessary, sonicate the solution for a few minutes.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of this compound Working Solution for In Vivo Studies
This is an example protocol and may need to be optimized for your specific experimental needs.
-
Thaw a vial of the 10 mM this compound stock solution in DMSO.
-
To prepare a 1 mg/mL working solution, for example, you can use the following formulation: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the PEG300 and mix thoroughly.
-
Add the Tween-80 and mix until the solution is clear.
-
Finally, add the saline to reach the final volume and mix well.
-
This working solution should be prepared fresh on the day of use.[2]
Visualizations
Caption: GDC0575 inhibits Chk1, leading to the abrogation of the S/G2 checkpoint and promoting apoptosis.
References
Validation & Comparative
GDC0575 hydrochloride versus other Chk1 inhibitors (e.g., prexasertib, AZD7762)
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the Chk1 inhibitors GDC0575 hydrochloride, prexasertib, and AZD7762. This document synthesizes preclinical and clinical data to highlight their performance, mechanisms of action, and potential therapeutic applications.
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoint control.[1] Its activation in response to DNA damage leads to cell cycle arrest, allowing time for DNA repair.[1] In many cancer cells, which often have a defective G1 checkpoint, survival becomes highly dependent on the S and G2 checkpoints regulated by Chk1. This reliance makes Chk1 an attractive target for cancer therapy. By inhibiting Chk1, cancer cells are unable to arrest their cell cycle in response to DNA damage, leading to mitotic catastrophe and apoptosis. This guide compares three prominent Chk1 inhibitors: this compound, prexasertib, and AZD7762.
Mechanism of Action and Signaling Pathway
GDC0575, prexasertib, and AZD7762 are all ATP-competitive inhibitors that target Chk1, and in some cases Chk2, to disrupt the DNA damage response. Upon DNA damage, sensor proteins like ATR activate Chk1 through phosphorylation.[2][3] Activated Chk1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their degradation and subsequent inactivation of cyclin-dependent kinases (CDKs). This results in cell cycle arrest at the S and G2/M phases.[4] Inhibition of Chk1 by these small molecules prevents this cascade, forcing cells with damaged DNA to enter mitosis prematurely, a process that ultimately leads to cell death.
Comparative Performance Data
The following tables summarize the key in vitro and in vivo performance metrics for GDC0575, prexasertib, and AZD7762 based on available preclinical data.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Target(s) | IC50 (Chk1) | IC50 (Chk2) | Key Cellular Effects | Reference(s) |
| This compound | Chk1 | 1.2 nM | - | Abrogates S and G2-M checkpoints, induces apoptosis.[5][6] | [5][7] |
| Prexasertib (LY2606368) | Chk1, Chk2 | 1 nM | 8 nM | Induces DNA double-strand breaks, leading to apoptosis.[8][9] | [8][10] |
| AZD7762 | Chk1, Chk2 | 5 nM | <10 nM | Abrogates G2 checkpoint, inhibits homologous recombination repair.[11][12] | [11][12][13] |
Table 2: Preclinical In Vivo Efficacy (Monotherapy)
| Inhibitor | Cancer Model(s) | Dosing Regimen (Example) | Antitumor Activity | Reference(s) |
| This compound | Melanoma Xenografts | 25-50 mg/kg, oral gavage, 3 days on/4 days off | Tumor growth inhibition and regression.[5] | [5] |
| Prexasertib (LY2606368) | Neuroblastoma Xenografts | Not specified | Rapid tumor regression.[14] | [14][15] |
| AZD7762 | Colorectal (SW620) Xenografts | Not specified | Insignificant as a single agent.[16] | [16] |
Table 3: Preclinical In Vivo Efficacy (Combination Therapy)
| Inhibitor | Combination Agent | Cancer Model(s) | Antitumor Activity | Reference(s) |
| This compound | Gemcitabine | Soft-tissue Sarcoma (STS) Xenografts | Synergistic or additive effect, particularly in TP53-proficient models.[6] | [6] |
| Prexasertib (LY2606368) | Samotolisib (PI3K/mTOR inhibitor) | Triple-Negative Breast Cancer (TNBC) Xenografts | Enhanced antitumor activity.[17] | [17] |
| AZD7762 | Gemcitabine, Irinotecan | Colorectal (SW620), Lung (H460) Xenografts | Significant potentiation of chemotherapy-induced tumor regression and tumor-free survival.[16] | [16][18] |
Clinical Development Status
-
This compound: Has been evaluated in Phase I clinical trials, both as a monotherapy and in combination with gemcitabine, showing manageable safety and preliminary antitumor activity in refractory solid tumors.[19]
-
Prexasertib (LY2606368): Has undergone Phase I and II clinical trials for various solid tumors and hematological malignancies, demonstrating single-agent activity in some cancers, including squamous cell carcinoma and ovarian cancer.[20][21] However, Eli Lilly announced in 2019 that it was discontinuing the active development of prexasertib.[9]
-
AZD7762: While showing promise in preclinical studies and early clinical trials for its ability to sensitize tumors to chemotherapy and radiation, the development of AZD7762 was halted due to unpredictable cardiac toxicity observed in a Phase I study.[22][23]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to evaluate Chk1 inhibitors.
Cell Viability Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the Chk1 inhibitor (e.g., GDC0575, prexasertib, or AZD7762) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Incubation: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Reading: For MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) and read the absorbance at 570 nm. For XTT, read the absorbance directly at 450-500 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the Chk1 inhibitor at a concentration around the IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the Chk1 inhibitor for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
Conclusion
GDC0575, prexasertib, and AZD7762 are potent inhibitors of Chk1 that have demonstrated significant preclinical activity, particularly in sensitizing cancer cells to DNA-damaging agents. While all three compounds effectively abrogate cell cycle checkpoints, their clinical development trajectories have differed significantly. GDC0575 continues to be explored, prexasertib's development has been halted by its developer, and AZD7762 was discontinued due to toxicity. The data presented in this guide underscore the therapeutic potential of Chk1 inhibition while also highlighting the challenges in translating preclinical efficacy into clinical success. Future research in this area will likely focus on identifying predictive biomarkers to select patient populations most likely to benefit from Chk1 inhibition and on developing novel inhibitors with improved safety profiles.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Prexasertib - Wikipedia [en.wikipedia.org]
- 10. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Broad spectrum activity of the checkpoint kinase 1 inhibitor prexasertib as a single agent or chemopotentiator across a range of preclinical pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. bionews.com [bionews.com]
- 22. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vitro and In Vivo Radiation Sensitization of Human Tumor Cells by a Novel Checkpoint Kinase Inhibitor, AZD7762 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Precision: GDC0575 Hydrochloride vs. LY2603618 in Chk1 Inhibition
For researchers, scientists, and drug development professionals navigating the landscape of Chk1 inhibitors, a critical evaluation of selectivity is paramount. This guide provides an objective comparison of two prominent Chk1 inhibitors, GDC0575 hydrochloride and LY2603618, focusing on their selectivity profiles, supported by experimental data and detailed protocols.
This compound (also known as ARRY-575) and LY2603618 (Rabusertib) are both potent inhibitors of Checkpoint Kinase 1 (Chk1), a crucial serine/threonine kinase involved in the DNA damage response (DDR) and cell cycle regulation. By inhibiting Chk1, these compounds prevent cancer cells from arresting their cell cycle to repair DNA damage, ultimately leading to mitotic catastrophe and apoptosis. This mechanism makes them attractive therapeutic candidates, particularly in combination with DNA-damaging chemotherapies. While both molecules target Chk1, their selectivity profiles across the human kinome can influence their efficacy and potential off-target effects.
At a Glance: Potency and Selectivity
This compound demonstrates high potency with a reported IC50 of 1.2 nM for Chk1.[1] LY2603618 also exhibits potent Chk1 inhibition with an IC50 of 7 nM.[2] While direct head-to-head kinase panel screening data in the same study is limited, available information provides insights into their selectivity.
| Compound | Primary Target | IC50 (Chk1) | Known Off-Targets (IC50) |
| This compound | Chk1 | 1.2 nM[1] | Described as "highly-selective," but comprehensive public kinase panel data is limited.[3][4] |
| LY2603618 | Chk1 | 7 nM[2] | PDK1 (893 nM), CAMK2 (1550 nM), VEGFR3 (2128 nM), MET (2200 nM), JNK1 (4930 nM), RSK2 (5700 nM), Chk2 (>12000 nM), NTRK1 (>12000 nM)[2] |
Table 1: Summary of Potency and Known Off-Target Inhibition for this compound and LY2603618.
Notably, LY2603618 has been profiled against a panel of 51 diverse protein kinases and was found to be approximately 100-fold more potent against Chk1 than any other kinase tested.[2] In cellular assays, GDC0575 has been reported to be significantly more potent than LY2603618 in promoting DNA damage, replication stress, and cell death in a panel of melanoma cell lines.[3]
Signaling Pathway Context
Both GDC0575 and LY2603618 exert their effects by disrupting the Chk1-mediated DNA damage response pathway. In response to DNA damage, upstream kinases like ATR and ATM phosphorylate and activate Chk1. Activated Chk1 then phosphorylates downstream targets, including Cdc25 phosphatases, leading to their inactivation. This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, allowing time for DNA repair. By inhibiting Chk1, GDC0575 and LY2603618 prevent this arrest, forcing cells with damaged DNA to enter mitosis, which ultimately leads to cell death.
Experimental Protocols
To facilitate the replication and validation of selectivity and potency studies, detailed experimental protocols for key assays are provided below.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This protocol describes a typical in vitro kinase assay to determine the IC50 of an inhibitor against Chk1.
References
Unlocking Synergistic Lethality: A Guide to Combining GDC-0575 Hydrochloride with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The convergence of distinct cancer therapies to elicit a synergistic anti-tumor response is a cornerstone of modern oncology research. This guide provides a comprehensive comparison of the synergistic effects observed when combining GDC-0575 hydrochloride, a selective Checkpoint Kinase 1 (Chk1) inhibitor, with Poly (ADP-ribose) polymerase (PARP) inhibitors. While direct clinical or preclinical data on the combination of GDC-0575 specifically with PARP inhibitors is emerging, a substantial body of evidence from studies involving other selective Chk1 inhibitors provides a strong rationale and predictive framework for this therapeutic strategy. This guide will leverage this analogous data to illuminate the underlying mechanisms, present supporting experimental findings, and provide detailed protocols for further investigation.
Mechanism of Synergistic Action: Inducing Synthetic Lethality
The synergistic lethality of combining a Chk1 inhibitor like GDC-0575 with a PARP inhibitor stems from the principle of "induced synthetic lethality." This strategy transforms cancer cells that are proficient in homologous recombination (HR), and thus generally resistant to PARP inhibitors, into a state of HR deficiency (HRD), rendering them highly susceptible to PARP inhibition.
GDC-0575 Hydrochloride (Chk1 Inhibitor): GDC-0575 is a potent and selective inhibitor of Chk1, a critical kinase in the DNA damage response (DDR) pathway. Chk1 activation is essential for arresting the cell cycle to allow for DNA repair and for stabilizing stalled replication forks. By inhibiting Chk1, GDC-0575 abrogates the S and G2/M cell cycle checkpoints, forcing cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.
PARP Inhibitors: PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with pre-existing HRD, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of SSBs, which collapse replication forks and generate double-strand breaks (DSBs). The inability to repair these DSBs through the compromised HR pathway results in cell death.
The Synergy: In HR-proficient cancer cells, PARP inhibitor monotherapy is often ineffective. However, the addition of a Chk1 inhibitor like GDC-0575 can induce an HRD phenotype. Chk1 is known to play a role in the regulation of RAD51, a key protein in the HR pathway. By inhibiting Chk1, the formation of RAD51 foci is suppressed, thereby impairing the HR repair machinery. This "induced" HRD makes the cancer cells critically dependent on PARP for DNA repair, and the concurrent administration of a PARP inhibitor leads to a synthetically lethal accumulation of DNA damage and subsequent cell death.
Quantitative Data Summary
The following table summarizes key quantitative findings from preclinical studies investigating the combination of Chk1 inhibitors and PARP inhibitors. It is important to note that these studies did not specifically use GDC-0575, but the results with other selective Chk1 inhibitors are highly indicative of the potential synergy.
| Chk1 Inhibitor | PARP Inhibitor | Cancer Type | Key Findings | Reference |
| PF-477736 | Rucaparib | BRCA2-proficient cells | 5-fold enhancement of rucaparib cytotoxicity. | |
| Prexasertib | Olaparib | High-Grade Serous Ovarian Cancer (HGSOC) | Preliminary clinical activity in BRCA-mutant patients who progressed on a PARP inhibitor. | |
| MK-8776 | Veliparib | High-Grade Serous Ovarian Cancer (HGSOC) | Greater synergy observed with the least potent PARP trapper (veliparib). | |
| Prexasertib | Rucaparib | BRCA wild-type Ovarian Cancer | Combination therapy increased apoptotic cell death compared to monotherapy. | |
| MK-8776 | Olaparib | Neuroblastoma | Synergistic induction of cell death, more effective in MYCN amplified cells. |
Experimental Protocols
To facilitate further research, this section provides a detailed, representative methodology for assessing the synergistic effects of a Chk1 inhibitor (e.g., GDC-0575) and a PARP inhibitor in vitro. This protocol is synthesized from methods described in the cited literature.
Objective: To determine the in vitro synergistic cytotoxicity of GDC-0575 hydrochloride and a PARP inhibitor on a panel of cancer cell lines.
1. Cell Culture and Reagents:
-
Select a panel of cancer cell lines with varying HR proficiency (e.g., BRCA1/2 wild-type and mutant).
-
Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Prepare stock solutions of GDC-0575 hydrochloride and the chosen PARP inhibitor in DMSO and store at -20°C.
2. Cell Viability Assay (e.g., MTS or CTG assay):
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a dose-response matrix of GDC-0575 and the PARP inhibitor, both alone and in combination, for 72 hours.
-
Measure cell viability using a commercially available MTS or CellTiter-Glo® assay kit according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to vehicle-treated control cells.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to assess synergy (CI < 1 indicates synergy).
3. Western Blot Analysis for DNA Damage Markers:
-
Seed cells in 6-well plates and treat with GDC-0575, the PARP inhibitor, or the combination for 24-48 hours.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key DNA damage markers such as γH2AX (a marker of DSBs) and cleaved PARP (a marker of apoptosis).
-
Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
4. Immunofluorescence for RAD51 Foci Formation:
-
Seed cells on coverslips in 24-well plates and treat as described for the Western blot analysis.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.5% Triton X-100, and block with bovine serum albumin.
-
Incubate with a primary antibody against RAD51.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of cells with RAD51 foci.
Conclusion
The combination of GDC-0575 hydrochloride with PARP inhibitors represents a promising therapeutic strategy, particularly for expanding the utility of PARP inhibitors to HR-proficient cancers. The underlying mechanism of induced synthetic lethality, where Chk1 inhibition cripples the HR repair pathway and sensitizes cells to PARP inhibition, is supported by a strong body of preclinical evidence with other Chk1 inhibitors. The provided experimental framework offers a robust starting point for researchers to further investigate this synergistic interaction and translate these findings into novel cancer therapies. As research in this area progresses, direct studies involving GDC-0575 will be crucial to fully delineate its synergistic potential with PARP inhibitors in various cancer contexts.
Dual Blockade of the DNA Damage Response: A Comparison of GDC0575 Hydrochloride and ATR Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The intricate network of the DNA Damage Response (DDR) is a critical pathway for maintaining genomic integrity. In cancer, where genomic instability is a hallmark, tumor cells often become highly dependent on specific DDR pathways for survival and proliferation. This dependency presents a therapeutic window for targeted therapies. This guide provides a comprehensive comparison of a promising combination therapy involving GDC0575 hydrochloride, a potent CHK1 inhibitor, and ATR inhibitors. This dual-pronged attack on the DDR has shown significant preclinical promise, primarily through the mechanism of synthetic lethality.
Mechanism of Action: A Synergistic Assault on Cancer Cells
This compound is a highly selective, orally bioavailable small molecule inhibitor of Checkpoint Kinase 1 (CHK1), a key serine/threonine kinase in the DDR pathway.[1][2][3] CHK1 activation, which occurs downstream of ATR (Ataxia Telangiectasia and Rad3-related), is crucial for arresting the cell cycle in response to DNA damage, allowing time for repair.[4] By inhibiting CHK1, GDC0575 prevents this cell cycle arrest, forcing cells with damaged DNA to proceed into mitosis, a process that can lead to mitotic catastrophe and apoptosis.[5]
ATR is another pivotal kinase in the DDR pathway, acting as a primary sensor of single-stranded DNA breaks and replication stress.[6][7][8] Upon activation, ATR phosphorylates a cascade of downstream targets, including CHK1, to initiate cell cycle arrest and promote DNA repair.[9][10] ATR inhibitors block this initial signaling step, preventing the activation of the DDR pathway at its source.[6]
The combination of a CHK1 inhibitor like GDC0575 and an ATR inhibitor creates a powerful synergistic effect. By simultaneously targeting two critical nodes in the same pathway, the combination overwhelms the cancer cell's ability to cope with DNA damage, leading to a state of "replication catastrophe" and subsequent cell death.[11] This synthetic lethal interaction is particularly effective in cancer cells that exhibit high levels of replication stress, a common feature of many tumors.[8]
Caption: The ATR-CHK1 signaling pathway is activated by DNA damage, leading to cell cycle arrest and DNA repair. GDC0575 and ATR inhibitors block this pathway at different points, inducing apoptosis.
Preclinical Performance: GDC0575 in Combination with ATR Inhibitors
While specific preclinical data for the direct combination of this compound with an ATR inhibitor is limited in publicly available literature, extensive research on the synergy between other selective CHK1 inhibitors (e.g., AZD7762) and ATR inhibitors (e.g., VE-821, AZD6738) provides a strong rationale for this therapeutic strategy. This data serves as a compelling proxy for the anticipated efficacy of the GDC0575-ATR inhibitor combination.
| Inhibitor Combination | Cancer Cell Line | Effect | Key Findings |
| CHK1i (AZD7762) + ATRi (VE-821) | U2OS (Osteosarcoma), MCF-7 (Breast Cancer), HCT116 (Colon Cancer) | Synergistic Cytotoxicity | The combination of a CHK1 inhibitor and an ATR inhibitor resulted in synergistic cell killing in all tested cancer cell lines, while having a minimal effect on normal cells.[11] |
| CHK1i (AZD7762) + ATRi (AZD6738) | DLBCL and MCL cell lines | Synergistic Activity | Strong synergistic activity was observed with the combination in all tested lymphoma cell lines, even in tumors less sensitive to the inhibitors as single agents.[12] |
| CHK1i (MK-8776) + ATRi (AZD6738) | BRCA-mutant Ovarian Cancer Cells | Synergistic Decrease in Survival | The combination was synergistic in decreasing cell survival and colony formation compared with either inhibitor alone.[13] |
| In Vivo Model | Inhibitor Combination | Effect | Key Findings |
| H460 Lung Cancer Xenograft | CHK1i (AZD7762) + ATRi (VX-970) | Significant Tumor Growth Reduction & Increased Overall Survival | While monotherapy had no significant effect on tumor growth, the combination therapy led to a significant reduction in tumor growth and a notable increase in overall survival.[11] |
| BRCA2-mutant Ovarian Cancer PDX Model | CHK1i (MK-8776) + PARPi (Olaparib) + ATRi (AZD6738) | Tumor Regression | The addition of an ATR or CHK1 inhibitor to PARP inhibitor therapy resulted in significant tumor regression in a patient-derived xenograft model.[13] |
Alternative Therapeutic Strategies
The combination of GDC0575 and an ATR inhibitor is a promising approach, but other strategies targeting the DDR pathway are also under active investigation. These alternatives often involve combining a single DDR inhibitor with other anti-cancer agents.
| Alternative Strategy | Mechanism | Potential Advantages | Potential Disadvantages |
| CHK1i (GDC0575) + Chemotherapy (e.g., Gemcitabine) | CHK1 inhibition prevents the repair of chemotherapy-induced DNA damage, leading to increased cancer cell death.[5] | Established clinical precedent for chemotherapy; potential to sensitize resistant tumors. | Increased potential for overlapping toxicities, particularly myelosuppression.[5] |
| ATRi + PARP Inhibitor | In tumors with deficiencies in homologous recombination (e.g., BRCA mutations), PARP inhibition leads to an increased reliance on the ATR pathway for survival.[14] | Strong synthetic lethal interaction in specific genetic contexts (e.g., BRCA-mutant cancers).[15] | Efficacy may be limited to tumors with specific DNA repair deficiencies. |
| ATRi or CHK1i + WEE1 Inhibitor | WEE1 is another kinase that regulates the G2/M checkpoint. Dual inhibition of ATR/CHK1 and WEE1 can lead to uncontrolled mitotic entry and cell death.[16][17] | Potent synergistic effects observed in preclinical models.[18] | Potential for on-target toxicities due to the critical role of these kinases in normal cell cycle regulation. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to evaluate the combination of GDC0575 and ATR inhibitors.
Caption: A typical workflow for the preclinical evaluation of a new cancer drug combination, from in vitro assays to in vivo models.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the drug combination on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the ATR inhibitor, and the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) can be determined using non-linear regression analysis.
Western Blot Analysis
This technique is used to measure the levels of specific proteins to confirm the mechanism of action of the inhibitors.
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-CHK1, phospho-ATR, γH2AX, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of the drug combination in a living organism.
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, GDC0575 alone, ATR inhibitor alone, and the combination). Administer the drugs according to the predetermined schedule and dosage.[1]
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Plot the tumor growth curves for each treatment group and perform statistical analysis to determine the significance of the anti-tumor effects.
Caption: The high replication stress in cancer cells leads to a dependency on the ATR-CHK1 pathway, making them vulnerable to dual inhibition.
Conclusion
The combination of this compound and an ATR inhibitor represents a highly promising, targeted therapeutic strategy for a range of cancers. The strong preclinical evidence for the synergistic and synthetic lethal interaction between CHK1 and ATR inhibitors provides a solid foundation for further clinical investigation. By disrupting the DNA damage response at two critical points, this combination has the potential to overcome resistance and improve outcomes for patients with difficult-to-treat malignancies. Further research, including clinical trials, is warranted to fully elucidate the efficacy and safety of this dual-blockade approach in a clinical setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 7. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 10. onclive.com [onclive.com]
- 11. Cancer-Specific Synthetic Lethality between ATR and CHK1 Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Increasing efficacy of PARPi with ATR/CHK1 inhibitors for tumor regression in BRCA-mutant ovarian cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 16. JCI - Inhibiting Wee1 and ATR kinases produces tumor-selective synthetic lethality and suppresses metastasis [jci.org]
- 17. Differential Effects of Combined ATR/WEE1 Inhibition in Cancer Cells [mdpi.com]
- 18. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
GDC-0575 Hydrochloride: A Comparative Guide to On-Target Efficacy in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GDC-0575 hydrochloride's on-target effects in cells against other notable Checkpoint Kinase 1 (CHK1) inhibitors. The information presented herein is supported by experimental data and detailed protocols to assist researchers in evaluating and replicating key findings.
GDC-0575 is a highly selective and orally bioavailable small-molecule inhibitor of CHK1, a critical serine/threonine kinase involved in the DNA damage response (DDR).[1] By inhibiting CHK1, GDC-0575 abrogates the S and G2-M cell cycle checkpoints, leading to the accumulation of DNA damage and subsequent apoptosis in cancer cells, particularly in combination with DNA-damaging agents.[1][2] This guide will delve into the experimental validation of these on-target effects and provide a comparative analysis with other CHK1 inhibitors.
Comparative Analysis of CHK1 Inhibitors
The efficacy of GDC-0575 has been benchmarked against several other CHK1 inhibitors in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a key measure of potency.
| Inhibitor | Target | IC50 (nM) | Cell Line(s) | Reference |
| GDC-0575 | CHK1 | 1.2 | Cell-free assay | [1] |
| MK-8776 (SCH 900776) | CHK1 | 2.7 | Cell-free assay | [3] |
| SRA737 | CHK1 | 1 | Cell-free assay | [3] |
| LY2606368 (Prexasertib) | CHK1 | <1 | Cell-free assay | [3] |
| AZD7762 | CHK1/2 | 5 | Cell-free assay | |
| PF-00477736 | CHK1 | 0.49 | Cell-free assay | |
| CCT245737 | CHK1 | 1.4 | Cell-free assay |
Note: IC50 values can vary depending on the assay conditions and cell line used.
Studies have shown that GDC-0575 is significantly more potent in inducing DNA damage and cell death in melanoma cell lines compared to V158411, LY2603618, and MK-8776.[1]
On-Target Effects in Cells: Experimental Validation
The on-target effects of GDC-0575 are typically validated through a series of cellular assays that measure the inhibition of CHK1 activity and the downstream consequences on cell cycle progression and viability.
Key Experimental Readouts:
-
Inhibition of CHK1 Autophosphorylation: Western blot analysis is used to detect the reduction in phosphorylated CHK1 (pCHK1) at serine 296, a marker of CHK1 activation.
-
Induction of DNA Damage: The phosphorylation of histone H2AX at serine 139 (γH2AX) is a sensitive marker for DNA double-strand breaks and is measured by Western blot or flow cytometry.
-
Abrogation of Cell Cycle Checkpoints: Flow cytometry analysis of propidium iodide-stained cells is used to assess the distribution of cells in different phases of the cell cycle (G1, S, G2/M). CHK1 inhibition leads to an override of the S and G2/M checkpoints.
-
Induction of Apoptosis: Apoptosis, or programmed cell death, is quantified by measuring the levels of cleaved poly(ADP-ribose) polymerase (PARP) by Western blot or through assays like Annexin V staining.
-
Reduction in Cell Proliferation: Assays such as the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay are used to measure the metabolic activity of cells, which is proportional to the number of viable cells.
The following table summarizes the typical cellular effects observed upon treatment with GDC-0575.
| Assay | Endpoint Measured | Typical Result with GDC-0575 |
| Western Blot | pCHK1 (S296) | Decreased |
| Western Blot | γH2AX | Increased |
| Western Blot | Cleaved PARP | Increased |
| Flow Cytometry | Cell Cycle Arrest | Abrogation of S and G2/M checkpoints |
| XTT Assay | Cell Viability | Decreased |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: CHK1 Inhibition Pathway by GDC-0575.
Caption: Western Blot Experimental Workflow.
References
GDC0575 Hydrochloride: A Promising Strategy to Overcome Gemcitabine Resistance in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
Overcoming Gemcitabine Resistance with CHK1 Inhibition
Gemcitabine is a cornerstone of treatment for pancreatic ductal adenocarcinoma (PDAC), but its efficacy is often limited by the development of resistance. Checkpoint kinase 1 (CHK1) is a critical component of the DNA damage response (DDR) pathway, which allows cancer cells to repair DNA damage induced by chemotherapeutic agents like gemcitabine and evade apoptosis.[1][2][3] GDC0575 is a potent and selective oral inhibitor of CHK1.[4] By inhibiting CHK1, GDC0575 abrogates the cell cycle checkpoints, leading to an accumulation of DNA damage and ultimately, mitotic catastrophe and cell death in cancer cells treated with DNA-damaging agents.[4]
Comparative Efficacy of CHK1 Inhibition
To illustrate the potential of GDC0575 in overcoming gemcitabine resistance, this guide presents data from studies on gemcitabine-resistant pancreatic cancer cell lines and the effects of CHK1 inhibitors.
Cell Viability and Drug Sensitivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of gemcitabine in a gemcitabine-sensitive parental pancreatic cancer cell line (MIA-PaCa-2) and its derived gemcitabine-resistant subline (MIA-G).[5] Additionally, representative data for a CHK1 inhibitor, LY2603618, is provided to demonstrate the expected efficacy of this class of drugs in pancreatic cancer cells.[6][7]
| Cell Line | Drug | IC50 | Fold Resistance |
| MIA-PaCa-2 (Parental) | Gemcitabine | ~10 nM | - |
| MIA-G (Gem-Resistant) | Gemcitabine | >10,000 nM | >1000 |
| PANC-1 | LY2603618 (CHK1 inhibitor) | 2.75 µM | N/A |
| BxPC-3 | LY2603618 (CHK1 inhibitor) | 0.89 µM | N/A |
| MiaPaCa-2 | LY2603618 (CHK1 inhibitor) | 1.48 µM | N/A |
| AsPC-1 | LY2603618 (CHK1 inhibitor) | 1.21 µM | N/A |
| Capan-2 | LY2603618 (CHK1 inhibitor) | 2.13 µM | N/A |
Table 1: Comparative IC50 values for gemcitabine and a representative CHK1 inhibitor in pancreatic cancer cell lines.[5][6][7]
Synergistic Effects of GDC0575 and Gemcitabine
Preclinical studies have shown that the combination of a CHK1 inhibitor and gemcitabine results in synergistic cytotoxicity in pancreatic cancer cells.[3][6] While specific quantitative data for GDC0575 in a resistant vs. sensitive isogenic pair is unavailable, a phase I clinical trial of GDC0575 in combination with gemcitabine in patients with refractory solid tumors demonstrated preliminary antitumor activity, with four confirmed partial responses.[4]
Signaling Pathways and Mechanism of Action
Gemcitabine induces DNA damage, which activates the ATR-CHK1 signaling pathway, leading to cell cycle arrest and DNA repair. GDC0575 inhibits CHK1, thereby preventing this repair process and forcing the cells into mitosis with damaged DNA, resulting in apoptosis.
Caption: GDC0575 inhibits CHK1, preventing DNA repair and promoting apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Establishment of Gemcitabine-Resistant Cell Lines
-
Cell Culture: Start with a parental pancreatic cancer cell line (e.g., MIA-PaCa-2).
-
Dose Escalation: Continuously expose the cells to increasing concentrations of gemcitabine over several months.
-
Selection: Culture the surviving cells and confirm their resistance by determining the IC50 of gemcitabine and comparing it to the parental cell line.[5]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of GDC0575, gemcitabine, or the combination for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.[7]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Drug Treatment: Treat cells with GDC0575, gemcitabine, or the combination for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).[8]
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against CHK1, p-CHK1, and other relevant proteins overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of GDC0575 in gemcitabine-resistant cell lines.
Caption: A typical experimental workflow for assessing GDC0575 efficacy.
Conclusion
The available preclinical evidence strongly suggests that CHK1 inhibition is a viable strategy to overcome gemcitabine resistance in pancreatic cancer. GDC0575 hydrochloride, as a potent and selective CHK1 inhibitor, holds significant promise in this context. Further in-depth preclinical studies directly comparing the efficacy of GDC0575 in isogenic gemcitabine-sensitive and -resistant pancreatic cancer cell lines are warranted to fully elucidate its potential and guide its clinical development for this challenging disease.
References
- 1. Sensitization of Pancreatic Cancer Stem Cells to Gemcitabine by Chk1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gemcitabine sensitization by checkpoint kinase 1 inhibition correlates with inhibition of a Rad51 DNA damage response in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gemcitabine sensitization by Chk1 inhibition correlates with inhibition of a Rad51 DNA damage response in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CHK1 inhibition sensitizes pancreatic cancer cells to gemcitabine via promoting CDK-dependent DNA damage and ribonucleotide reductase downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
GDC-0575 Hydrochloride: A Comparative Guide to a Chk1 Inhibitor in Clinical Development
This guide provides a comprehensive comparison of the clinical trial results of GDC-0575 hydrochloride (NCT01564251) with other investigational Checkpoint Kinase 1 (Chk1) inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of available data, experimental protocols, and relevant biological pathways.
Comparative Analysis of Chk1 Inhibitors
GDC-0575 is a selective, orally administered small-molecule inhibitor of Chk1.[1] The inhibition of Chk1, a crucial component of the DNA damage response, can sensitize cancer cells to DNA-damaging agents, leading to mitotic catastrophe and cell death.[1][2] The NCT01564251 clinical trial evaluated GDC-0575 both as a monotherapy and in combination with the chemotherapeutic agent gemcitabine in patients with refractory solid tumors or lymphoma.[1][3] For a comprehensive understanding of its clinical potential, this section compares the findings from the GDC-0575 trial with those of other Chk1 inhibitors, SRA737 and prexasertib.
Efficacy and Clinical Activity
The clinical activity of GDC-0575 and its counterparts has been evaluated in early-phase trials. A summary of the key efficacy data is presented below.
| Drug | Clinical Trial | Treatment Regimen | Key Efficacy Results |
| GDC-0575 | NCT01564251 | Monotherapy and in combination with gemcitabine | 4 confirmed partial responses in the combination arm.[1] |
| SRA737 | NCT02797977 | In combination with low-dose gemcitabine | Overall Response Rate (ORR) of 10.8%; 25% in anogenital cancer.[4][5] |
| Prexasertib (LY2606368) | ADVL1515 | Monotherapy | No objective responses; best overall response was stable disease in 3 patients.[6][7] |
Safety and Tolerability
The safety profiles of these Chk1 inhibitors, particularly hematological toxicities, are a key consideration in their clinical development.
| Drug | Clinical Trial | Most Frequent Adverse Events (All Grades, %) | Common Grade ≥3 Adverse Events (%) |
| GDC-0575 | NCT01564251 | Neutropenia (68%), Anemia (48%), Nausea (43%), Fatigue (42%), Thrombocytopenia (35%)[1] | Not explicitly detailed in the provided search results. |
| SRA737 | NCT02797977 | Nausea (53%), Vomiting (45%), Fatigue (40%), Diarrhea (38%), Anemia (28%)[8] | Anemia (11.7%), Neutropenia (16.7%), Thrombocytopenia (10%)[4][5] |
| Prexasertib (LY2606368) | ADVL1515 | Not explicitly detailed in the provided search results. | Neutropenia (100%), Leukopenia (68%), Thrombocytopenia (24%), Lymphopenia (24%), Anemia (12%)[6][7] |
Experimental Protocols
A detailed understanding of the methodologies employed in the clinical trials is crucial for the interpretation of the results.
GDC-0575 (NCT01564251)
Study Design: A Phase I, open-label, multicenter, dose-escalation study.[1] The trial consisted of two stages. Stage 1 involved dose escalation of GDC-0575 as a monotherapy (Arm 1) and in combination with gemcitabine (Arm 2) to determine the maximum tolerated dose (MTD).[1][3] Stage 2 involved expansion cohorts at the MTD.[1]
Patient Population: Patients with refractory solid tumors or lymphoma.[1][3] Of the 102 patients treated, the median age was 59 years, and 70% were female.[1] The most common tumor type was breast cancer (37%).[1]
Dosing and Administration:
-
Arm 1 (Monotherapy): Escalating oral doses of GDC-0575 were administered for 3 consecutive days on Days 1, 8, and 15 of a 21-day cycle.[3]
-
Arm 2 (Combination Therapy): Patients received intravenous gemcitabine (1000 mg/m² or 500 mg/m²) followed by oral GDC-0575.[1]
Pharmacokinetics and Pharmacodynamics:
-
Maximum plasma concentrations of GDC-0575 were reached within 2 hours of dosing, with a half-life of approximately 23 hours.[1]
-
Pharmacodynamic analyses showed that GDC-0575 inhibited the gemcitabine-induced expression of pCDK1/2, a downstream marker of Chk1 activity.[1]
SRA737 (NCT02797977)
Study Design: A Phase I/II trial investigating SRA737 in combination with low-dose gemcitabine.[4] The study included dose-escalation cohorts followed by expansion cohorts in specific genetically defined tumors.[4]
Patient Population: Patients with advanced solid tumors.[4]
Dosing and Administration:
-
Oral SRA737 was administered on days 2, 3, 9, 10, 16, and 17 of a 28-day cycle.[4]
-
Intravenous low-dose gemcitabine (250 mg/m²) was administered on days 1, 8, and 15 of a 28-day cycle.[4] The recommended Phase 2 dose (RP2D) for SRA737 was determined to be 500 mg.[4]
Prexasertib (LY2606368) (ADVL1515)
Study Design: A Phase 1 trial in pediatric patients to determine the MTD and/or RP2D.[6]
Patient Population: Pediatric patients with recurrent or refractory solid and central nervous system (CNS) tumors.[6] The median age was 9.5 years.[6]
Dosing and Administration:
-
Prexasertib was administered intravenously on days 1 and 15 of a 28-day cycle.[6] The RP2D was determined to be 150 mg/m².[6]
Visualizing the Science
To further elucidate the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
References
- 1. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
head-to-head comparison of Chk1 inhibitors in pancreatic cancer models
For researchers, scientists, and drug development professionals navigating the complex landscape of pancreatic cancer therapeutics, the targeting of Checkpoint kinase 1 (Chk1) has emerged as a promising strategy. This guide provides a comprehensive head-to-head comparison of various Chk1 inhibitors, summarizing their performance in preclinical pancreatic cancer models based on available experimental data.
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited effective treatment options. A key mechanism of resistance to standard-of-care chemotherapeutics like gemcitabine is the robust DNA damage response (DDR) network in cancer cells, where Chk1 plays a pivotal role. By inhibiting Chk1, cancer cells are unable to arrest their cell cycle to repair DNA damage induced by chemotherapy, leading to mitotic catastrophe and cell death. This guide dissects the preclinical efficacy of several Chk1 inhibitors, offering a comparative analysis to inform future research and development.
Direct Head-to-Head Comparison of Chk1 Inhibitors
A key study directly compared the in vitro activity of three clinical-stage Chk1 inhibitors—MK-8776, SRA737, and LY2606368—in a panel of cell lines, including the pancreatic cancer cell line AsPC-1. This provides the most direct evidence for a head-to-head comparison.
In Vitro Efficacy in AsPC-1 Pancreatic Cancer Cells
| Chk1 Inhibitor | GI50 (µM)[1] |
| MK-8776 | ~0.3 |
| SRA737 | ~1.0 |
| LY2606368 | ~0.01 |
GI50: The concentration of drug that causes 50% growth inhibition.
Indirect Comparison of Chk1 Inhibitors in Pancreatic Cancer Models
While direct comparative studies are limited, a wealth of preclinical data exists for individual Chk1 inhibitors, often in combination with gemcitabine. The following tables summarize these findings to provide an indirect comparison of their potential efficacy.
In Vitro Monotherapy and Combination Efficacy
| Chk1 Inhibitor | Pancreatic Cancer Cell Line(s) | Assay | Key Findings |
| LY2603618 | BxPC-3, MiaPaCa-2, HPAC, CFPAC, ASPC-1 | Cell Viability | IC50 values ranged from 0.89 to 2.75 µM as a single agent. Synergized with gemcitabine to induce growth inhibition and apoptosis. |
| AZD7762 | MiaPaCa-2 | Clonogenic Assay | Sensitized pancreatic cancer cell lines to gemcitabine, with IC50 shifts of 3- to 38-fold. |
| Prexasertib | Not specified | Apoptosis Assay | Simultaneous inhibition of Chk1 and Bcl-xL induced significant apoptosis compared to single-agent treatment. |
| PF-477736 | PANC-1 | Cell Cycle Analysis | Abrogated gemcitabine-induced S-phase arrest, leading to apoptosis. |
In Vivo Efficacy in Pancreatic Cancer Xenograft Models
| Chk1 Inhibitor | Xenograft Model | Treatment Regimen | Key Findings |
| LY2603618 | PAXF 1869 (pancreatic) | Gemcitabine + LY2603618 | Significantly increased tumor growth inhibition compared to gemcitabine alone. |
| AZD7762 | MiaPaCa-2, EPX-J (patient-derived) | Gemcitabine + AZD7762 | Average time to tumor doubling of 37 and 49 days, respectively, compared to 18 and 29 days for gemcitabine alone. |
| MK-8776 | MiaPaCa-2 | Gemcitabine + Radiation + MK-8776 | Significantly sensitized tumors to gemcitabine and radiation. |
| Prexasertib | Not specified | Prexasertib + Navitoclax (Bcl-2/Bcl-xL inhibitor) | Treatment to control volume ratio was 36.8% for the combination, compared to 63.2% for prexasertib alone. |
| PF-477736 | Patient-derived xenograft | Gemcitabine + PF-477736 + 177Lu-anti-EGFR antibody | Effective in established tumors and prevented recurrence.[2][3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used in these studies, the following diagrams are provided.
References
- 1. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Gemcitabine and CHK1 inhibition potentiate EGFR-directed radioimmunotherapy against pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of GDC-0575 Hydrochloride Combinations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
GDC-0575, a selective inhibitor of Checkpoint Kinase 1 (CHK1), has shown promise in oncology by disrupting the DNA damage response in cancer cells, leading to mitotic catastrophe and cell death. This guide provides a comparative analysis of the therapeutic window of GDC-0575 hydrochloride in combination with different chemotherapeutic agents, supported by preclinical and clinical data. The objective is to offer a clear overview of the efficacy and toxicity profiles of these combinations to inform future research and clinical development.
GDC-0575 in Combination with Gemcitabine
The combination of GDC-0575 with the nucleoside analog gemcitabine is the most studied regimen. Gemcitabine induces DNA damage, and the addition of GDC-0575 is intended to abrogate the resulting cell cycle arrest, thereby enhancing the cytotoxic effect of the chemotherapy.
Clinical Efficacy and Safety: Phase I Trial (NCT01564251)
A Phase I clinical trial evaluated the safety, tolerability, and preliminary efficacy of GDC-0575 in combination with gemcitabine in patients with refractory solid tumors.[1]
Efficacy Results:
| Patient Population | Dosage Arm | Outcome | Reference |
| Refractory Solid Tumors | GDC-0575 + Gemcitabine (1000 mg/m² or 500 mg/m²) | 4 confirmed partial responses | [1] |
| Refractory Solid Tumors with TP53 mutation | GDC-0575 + Gemcitabine | 3 of the 4 partial responses occurred in this subgroup | [1] |
Table 1: Summary of clinical efficacy of GDC-0575 in combination with gemcitabine.
Toxicity Profile:
The most frequently observed adverse events (all grades) are summarized below. Hematological toxicities were common but manageable.[1]
| Adverse Event | Frequency (All Grades) |
| Neutropenia | 68% |
| Anemia | 48% |
| Nausea | 43% |
| Fatigue | 42% |
| Thrombocytopenia | 35% |
Table 2: Most frequent treatment-related adverse events in the GDC-0575 and gemcitabine combination therapy from the NCT01564251 Phase I trial.[1]
Preclinical Studies in Soft Tissue Sarcoma (STS)
Preclinical investigations in patient-derived xenograft (PDX) models of soft tissue sarcoma (STS) have demonstrated a synergistic or additive effect when GDC-0575 is combined with gemcitabine, particularly in TP53-proficient models.[2] This combination led to the abrogation of DNA damage-induced S and G2-M checkpoints, an increase in DNA double-strand breaks, and induction of apoptosis in sarcoma cells.[2]
GDC-0575 in a Colitis-Associated Cancer Model
In a preclinical mouse model of colitis-associated cancer (CAC), GDC-0575 monotherapy demonstrated significant anti-tumor and anti-inflammatory activity.[3]
Efficacy Results:
| Model | Treatment | Key Findings | Reference |
| AOM/DSS-induced CAC | GDC-0575 (7.5 mg/kg, orally) | - Significantly inhibited colonic CHK1 expression.- Impaired the development of CAC and colitis.- Reduced infiltration of iNOS-positive macrophages.- Downregulated pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and upregulated the anti-inflammatory cytokine IL-10. | [3] |
Table 3: Preclinical efficacy of GDC-0575 in a colitis-associated cancer model.
While this study focused on GDC-0575 as a single agent, its potent anti-inflammatory effects suggest a potential therapeutic window for combination therapies in inflammation-driven cancers.
Experimental Protocols
Phase I Clinical Trial of GDC-0575 and Gemcitabine (NCT01564251)
This was a Phase I, open-label, dose-escalation study.[1] In the combination arms, patients received either 1000 mg/m² or 500 mg/m² of intravenous gemcitabine, followed by oral GDC-0575.[1] The recommended Phase II doses were 45 mg of GDC-0575 with 1000 mg/m² gemcitabine and 80 mg of GDC-0575 with 500 mg/m² gemcitabine.[1]
Soft Tissue Sarcoma Patient-Derived Xenograft (PDX) Model
-
Cell Lines and Animal Models: A panel of 10 STS cell lines and TP53-mutated and TP53 wild-type patient-derived xenograft models were used.[2]
-
Drug Administration: The specific doses and schedules for GDC-0575 and gemcitabine in the in vivo experiments were not detailed in the available abstract.[2]
-
Efficacy Evaluation: High-throughput assays were used to evaluate cell proliferation, cell death, and cell cycle analysis in vitro. In vivo efficacy was also assessed.[2]
Colitis-Associated Cancer (CAC) Murine Model
-
Animal Model: C57 mice (7–8 weeks old, male) were used.[3]
-
Induction of CAC: A single intraperitoneal injection of azoxymethane (AOM; 10 mg/kg body weight) was administered, followed by three cycles of 2% dextran sulfate sodium (DSS) in drinking water (one week of DSS followed by two weeks of normal water).[3]
-
Drug Administration: GDC-0575 was administered orally at a final concentration of 7.5 mg/kg on days 15, 17, 19, and 21 after the AOM injection.[3]
-
Efficacy Evaluation: At 10 weeks post-AOM injection, mice were sacrificed, colons were collected, and macroscopic tumors were counted and measured. Immune cell infiltration was assessed by flow cytometry and immunofluorescence, and cytokine expression was measured by ELISA.[3]
Visualizations
Caption: CHK1 Signaling Pathway and GDC-0575 Mechanism of Action.
Caption: Experimental Workflow for the Colitis-Associated Cancer (CAC) Murine Model.
References
- 1. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
